Mal-amido-PEG2-TFP ester
Description
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O7/c21-12-11-13(22)19(24)20(18(12)23)33-17(30)4-7-31-9-10-32-8-5-25-14(27)3-6-26-15(28)1-2-16(26)29/h1-2,11H,3-10H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSYLTYQVHXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-amido-PEG2-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-TFP ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This linker possesses two distinct reactive moieties: a maleimide (B117702) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[5] The maleimide group facilitates covalent bond formation with thiol-containing molecules, such as cysteine residues in proteins, while the TFP ester efficiently reacts with primary amines.[5][6] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[7][8] This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction mechanisms, detailed experimental protocols, and applications.
Core Properties and Specifications
This compound is a valuable tool for covalently linking two different molecules. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2,3,5,6-tetrafluorophenyl 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate | [9] |
| Molecular Formula | C20H20F4N2O7 | [9] |
| Molecular Weight | 476.38 g/mol | [9] |
| CAS Number | 1431291-44-9 | [9] |
| Appearance | Solid | [9] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage Conditions | -20°C, desiccated | [5] |
Reaction Mechanism and Chemical Structure
This compound's utility stems from its two distinct reactive ends. The maleimide group reacts with sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[5][10] The TFP ester is an amine-reactive group that forms a stable amide bond with primary amines. TFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, and they react optimally in a pH range of 7.5-8.0.[6]
Chemical structure of this compound.
Applications in PROTAC Development
A primary application of this compound is in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][11] this compound serves as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[8]
The general mechanism of PROTAC action is depicted below.
General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are representative protocols for the use of this compound in a two-step bioconjugation process, a common method for synthesizing PROTACs or other conjugates.
Materials and Reagents
-
This compound
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or protein)
-
Amine-containing molecule (e.g., a small molecule inhibitor with a primary amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer for characterization
Step 1: Reaction of TFP Ester with an Amine-Containing Molecule
This step involves the conjugation of the TFP ester end of the linker with a molecule containing a primary amine.
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
-
Reaction:
-
In a clean, dry reaction vial, add the solution of the amine-containing molecule.
-
Add 1.0 to 1.5 molar equivalents of the this compound solution.
-
If necessary, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by HPLC or LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the maleimide-activated intermediate.
-
Characterize the purified product by mass spectrometry to confirm the successful conjugation.
-
Step 2: Reaction of Maleimide with a Thiol-Containing Molecule
This step conjugates the maleimide-activated intermediate from Step 1 with a thiol-containing molecule.
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule (e.g., protein) in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5). The buffer should be free of any thiol-containing reagents.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to the conjugation reaction. Remove excess TCEP by a desalting column.
-
-
Reaction:
-
Dissolve the purified maleimide-activated intermediate in a minimal amount of DMSO or DMF.
-
Add the solution of the maleimide-activated intermediate to the solution of the thiol-containing molecule. A molar ratio of 10:1 to 20:1 (linker-intermediate to protein) is a common starting point, but this should be optimized.[12]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate protein purification methods to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
-
Experimental workflow for a two-step bioconjugation.
Conclusion
This compound is a versatile and efficient heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined reactive ends allow for the controlled and sequential conjugation of different molecules, making it an ideal tool for the synthesis of complex biomolecules like PROTACs. The inclusion of a hydrophilic PEG spacer further enhances the properties of the final conjugate. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their research and development endeavors.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. medkoo.com [medkoo.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Mal-amido-PEG2-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Mal-amido-PEG2-TFP ester, a versatile heterobifunctional linker. This information is intended to empower researchers in the fields of bioconjugation, drug delivery, and proteomics to effectively utilize this reagent in their work.
Core Chemical and Physical Properties
Mal-amido-PEG2-TFP (2,3,5,6-tetrafluorophenyl) ester is a chemical crosslinker that features two distinct reactive groups at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The maleimide (B117702) group specifically reacts with sulfhydryl (thiol) groups, while the TFP ester group readily reacts with primary amines. This dual reactivity allows for the sequential and controlled conjugation of two different molecules. The PEG spacer enhances solubility in aqueous solutions and reduces the potential for steric hindrance during conjugation.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀F₄N₂O₇ | [1] |
| Molecular Weight | 476.38 g/mol | [1][2][3] |
| CAS Number | 1431291-44-9 | [1][2][4] |
| Appearance | Solid | [2][3] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in DMSO, DCM, DMF. Limited solubility in water (2.71 mg/mL, may require sonication). | [2][4] |
| Storage Conditions | Store at -20°C for long-term stability. | [2][4] |
Chemical Reactivity and Signaling Pathways
The utility of this compound lies in its ability to facilitate the creation of complex biomolecular architectures. The maleimide group undergoes a Michael addition reaction with a thiol group, typically from a cysteine residue in a protein or peptide, to form a stable thioether bond. The TFP ester, an activated ester, reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. TFP esters are known to be less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.
Caption: Chemical structure of this compound.
Experimental Protocols
The following are representative protocols for the use of this compound in a two-step bioconjugation. Optimization may be required for specific applications.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein containing a primary amine (Protein-NH₂) to a protein containing a free thiol group (Protein-SH).
Materials:
-
This compound
-
Protein-NH₂
-
Protein-SH
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP) if Protein-SH has disulfide bonds.
-
Desalting column
Procedure:
Step 1: Reaction of TFP Ester with Protein-NH₂
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve Protein-NH₂ in the conjugation buffer.
-
Slowly add a 10-20 fold molar excess of the this compound stock solution to the Protein-NH₂ solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.
Step 2: Reaction of Maleimide with Protein-SH
-
If necessary, reduce any disulfide bonds in Protein-SH using a suitable reducing agent like TCEP, followed by removal of the reducing agent.
-
Immediately add the thiol-containing Protein-SH to the maleimide-activated Protein-NH₂ from Step 1.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified from unreacted proteins by size exclusion chromatography or other appropriate methods.
Logical Workflow for PROTAC Synthesis
This compound is a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.
Caption: PROTAC synthesis workflow.
Conceptual Steps:
-
Ligand Preparation: One ligand (either for the target protein or the E3 ligase) should possess a primary amine for reaction with the TFP ester, and the other ligand should have a free thiol group for reaction with the maleimide.
-
First Conjugation: React the amine-containing ligand with this compound in a suitable organic solvent. This reaction forms an amide bond, creating a ligand-linker intermediate.
-
Purification: Purify the ligand-linker intermediate to remove excess linker and unreacted ligand.
-
Second Conjugation: React the purified intermediate with the thiol-containing ligand. This reaction forms a stable thioether bond, completing the PROTAC synthesis.
-
Final Purification: Purify the final PROTAC molecule using methods such as HPLC.
Signaling Pathway in PROTAC-mediated Protein Degradation
Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
This guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols is recommended. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.
References
Unveiling the Properties of Mal-amido-PEG2-TFP Ester: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and physicochemical properties of Mal-amido-PEG2-TFP ester, a heterobifunctional crosslinker crucial for the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the effective application of this reagent.
Core Properties and Solubility Profile
This compound is a versatile molecule featuring a maleimide (B117702) group for selective reaction with sulfhydryls (thiols) and a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient conjugation to primary amines. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule and the resulting conjugates.[1][2]
A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 476.38 g/mol | [3][4] |
| Chemical Formula | C20H20F4N2O7 | [1][4] |
| CAS Number | 1431291-44-9 | [1][3] |
| Purity | >95% | [1][4] |
| Appearance | Solid | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3][5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
The solubility of this compound in various solvents is a critical factor for its application in bioconjugation protocols. The compound exhibits good solubility in common organic solvents and limited but measurable solubility in aqueous solutions.
| Solvent | Solubility | Notes | Source |
| DMSO | 138.89 mg/mL (291.55 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [3] |
| DMF | Soluble | --- | [1] |
| DCM | Soluble | --- | [1] |
| Water | 2.71 mg/mL (5.69 mM) | Ultrasonic assistance may be needed. For stock solutions in water, filtration and sterilization (0.22 µm filter) are recommended. | [3] |
Reactivity and Stability: The TFP Ester Advantage
The TFP ester moiety of this compound offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters. TFP esters are notably less susceptible to spontaneous hydrolysis, particularly at the basic pH values often required for efficient amine labeling.[6][7][8] This enhanced stability provides a wider experimental window and can lead to higher conjugation yields.
| Feature | This compound | NHS Ester Equivalent | Source |
| Amine Reaction pH | 7.5 - 8.0 (optimal) | 7.0 - 7.5 (optimal) | [9] |
| Thiol Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | [1][9] |
| Hydrolytic Stability | More stable, especially at basic pH | Less stable, with a half-life of minutes at pH 8 | [6][7][8] |
The maleimide group specifically reacts with sulfhydryl groups to form a stable thioether bond. It is important to note that the maleimide group can undergo hydrolysis at pH values above 7.5, which can lead to a loss of reactivity towards thiols.[10]
Experimental Protocols: A Guide to Bioconjugation
The following provides a generalized two-step experimental workflow for the use of this compound in bioconjugation.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Sulfhydryl-containing molecule (e.g., drug, linker)
-
Anhydrous DMSO or DMF
-
Reaction Buffer A (e.g., PBS, pH 7.5-8.0)
-
Reaction Buffer B (e.g., PBS, pH 6.5-7.5)
-
Desalting column or dialysis equipment
Step 1: Reaction with Amine-Containing Molecule
-
Preparation of Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution.
-
Reaction Setup: Dissolve the amine-containing molecule in Reaction Buffer A. Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to maintain protein solubility.[10][11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis against Reaction Buffer B.
Step 2: Reaction with Sulfhydryl-Containing Molecule
-
Addition of Thiol: Add the sulfhydryl-containing molecule to the purified, maleimide-activated protein solution from Step 1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Final Purification: Purify the final conjugate using appropriate chromatographic techniques to remove any unreacted molecules.
Visualizing the Bioconjugation Workflow
The logical flow of a typical bioconjugation experiment using this compound is depicted in the following diagram.
Caption: A two-step bioconjugation workflow using this compound.
The enhanced stability and reactivity of this compound make it a superior choice for a wide range of bioconjugation applications. This guide provides the foundational knowledge for its successful implementation in the development of novel protein-drug conjugates and other targeted biomolecules.
References
- 1. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 2. Mal-amido-PEG2-TFP ester_1431291-44-9_新研博美 [xinyanbm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the Stability of Mal-amido-PEG2-TFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Mal-amido-PEG2-TFP ester, a heterobifunctional crosslinker critical in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the stability of its reactive moieties—the maleimide (B117702) and the 2,3,5,6-tetrafluorophenyl (TFP) ester—is paramount for successful and reproducible conjugation strategies. This guide synthesizes available data on storage, stability under various conditions, and outlines experimental protocols for assessing its degradation.
Core Concepts: Understanding the Functionality of this compound
This compound is a valuable tool in bioconjugation due to its two distinct reactive groups connected by a polyethylene (B3416737) glycol (PEG) spacer. The maleimide group specifically reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. The TFP ester, an amine-reactive functional group, forms robust amide bonds with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins. The PEG linker enhances solubility and can reduce aggregation of the resulting conjugate.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark environment. The compound is moisture-sensitive. |
| 0 - 4°C | Days to weeks | For short-term storage. | |
| In Anhydrous Solvent | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. Suitable solvents include DMSO, DMF, and DCM. Use freshly opened, anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage of stock solutions. | |
| Aqueous Solution | Not Recommended | - | Due to the susceptibility of both the maleimide and TFP ester to hydrolysis, storing the compound in aqueous solutions is not advised. Prepare fresh solutions for immediate use.[1] |
Stability Profile: A Tale of Two Reactive Groups
The overall stability of this compound is dictated by the chemical stability of its maleimide and TFP ester functionalities, both of which are susceptible to hydrolysis, a reaction with water that leads to the loss of their reactivity.
TFP Ester Stability
TFP esters are known for their enhanced stability in aqueous solutions compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, particularly at neutral to basic pH.[2][3][4][5] This increased stability provides a wider window for conjugation reactions.[2][3][4]
Key Factors Influencing TFP Ester Stability:
-
pH: The rate of hydrolysis is significantly influenced by pH. While more stable than NHS esters in basic conditions, the hydrolysis of TFP esters still accelerates as the pH increases.[2][6] The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.0.[2]
-
Temperature: Higher temperatures will increase the rate of hydrolysis.
-
Aqueous Environment: The presence of water is necessary for hydrolysis. In anhydrous organic solvents, the TFP ester is significantly more stable.
The following table presents a comparison of the hydrolytic stability of TFP and NHS ester self-assembled monolayers (SAMs), which provides a strong indication of their relative stability in aqueous environments.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | 1083 | 330 |
| 8.0 | 495 | 55 |
| 10.0 | 365 | 39 |
Data from a study on self-assembled monolayers, which is indicative of relative stability in aqueous solution.
Maleimide Stability
The maleimide group is susceptible to hydrolysis, which results in the opening of the maleimide ring to form a non-reactive maleamic acid. This process is also highly dependent on the pH of the solution.
Key Factors Influencing Maleimide Stability:
-
pH: The hydrolysis of the maleimide ring is significantly faster at higher pH. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[6][7] Above pH 7.5, the rate of hydrolysis increases, and the maleimide can also react with primary amines.[2]
-
Temperature: As with the TFP ester, increased temperature accelerates the rate of maleimide hydrolysis.
-
Buffer Composition: The presence of certain nucleophiles in the buffer can also affect maleimide stability.
The hydrolysis of N-alkylmaleimides, which serves as a good model for the maleimide moiety in the linker, has been shown to be proportional to the hydroxide (B78521) ion concentration in the pH range of 7 to 9.
Degradation Pathways
The primary degradation pathway for this compound in aqueous solution is hydrolysis of both the TFP ester and the maleimide ring.
Figure 1: Hydrolytic degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A robust assessment of the stability of this compound involves monitoring the degradation of the parent compound over time under various conditions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.
General Experimental Workflow for a Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Figure 2: A typical experimental workflow for a stability study.
Detailed Methodology: HPLC-Based Stability Assay
Objective: To quantify the rate of hydrolysis of this compound at different pH values and temperatures.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
A series of aqueous buffers with varying pH (e.g., phosphate (B84403) buffers at pH 6.5, 7.4, and 8.0)
-
Quenching solution (e.g., 1% trifluoroacetic acid in water)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Incubation:
-
For each condition to be tested (e.g., pH 7.4 at 25°C), dilute the stock solution into the pre-warmed aqueous buffer to a final concentration of ~1 mg/mL.
-
Maintain the solution at the desired temperature in a controlled environment.
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately mix the aliquot with an equal volume of the quenching solution to stop the hydrolysis reaction by lowering the pH.
-
-
HPLC Analysis:
-
Inject the quenched sample onto the HPLC system.
-
Use a gradient elution method with mobile phases such as:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact this compound.
-
Plot the natural logarithm of the peak area of the parent compound against time.
-
The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Conclusion
This compound is a versatile crosslinker whose efficacy is intrinsically linked to its stability. The TFP ester offers a significant advantage over NHS esters due to its greater resistance to hydrolysis, providing a more flexible and efficient conjugation process. The maleimide group, while also susceptible to hydrolysis at higher pH, is highly reactive towards thiols within its optimal pH range. By adhering to the recommended storage conditions and understanding the factors that influence the stability of both reactive moieties, researchers can optimize their bioconjugation strategies, leading to more consistent and reliable results in the development of novel therapeutics and research tools. The provided experimental framework offers a starting point for a detailed in-house stability assessment tailored to specific experimental conditions.
References
- 1. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Alchemist's Bond: An In-Depth Technical Guide to Maleimide-Thiol Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The precise and stable covalent linkage of molecules is a cornerstone of modern biomedical research and therapeutic development. Among the repertoire of bioconjugation techniques, the reaction between a maleimide (B117702) and a thiol stands out for its high specificity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive exploration of the core principles of maleimide-thiol chemistry, offering a deep dive into the reaction mechanism, critical parameters, potential pitfalls, and detailed protocols to empower researchers in harnessing this powerful tool for applications ranging from fluorescent labeling to the construction of revolutionary antibody-drug conjugates (ADCs).
The Chemistry of the Maleimide-Thiol Reaction: A Tale of Michael Addition
The maleimide-thiol conjugation is a classic example of a Michael addition reaction. The process involves the nucleophilic attack of a thiol group (specifically the thiolate anion, -S⁻) on one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This reaction results in the formation of a stable, covalent thioether bond.[1][2][3]
Several key factors govern the success and specificity of this reaction:
-
pH: The pH of the reaction medium is arguably the most critical parameter. The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[4][5][6] Below pH 6.5, the concentration of the reactive thiolate anion is low, leading to a sluggish reaction rate.[6] Conversely, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.[4][6] Furthermore, at alkaline pH, the reaction loses its specificity for thiols as side reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues, become more prevalent.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4][5]
-
Stoichiometry: The molar ratio of maleimide to thiol significantly influences the conjugation efficiency. To drive the reaction to completion, a molar excess of the maleimide-containing reagent is often employed.[6] For labeling proteins with dyes, a 10- to 20-fold molar excess of the maleimide is a common starting point.[6][7] However, the optimal ratio is highly dependent on the specific molecules being conjugated and the potential for steric hindrance. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small cyclic peptide, while a 5:1 ratio was more effective for a larger nanobody.[8][9]
-
Temperature and Time: The reaction rate is temperature-dependent.[5] Most conjugations are conveniently carried out at room temperature (20-25°C) for 1 to 2 hours or at 4°C for an overnight incubation.[5][6] The longer incubation time at a lower temperature is often preferred for sensitive biomolecules to minimize potential degradation.[5] Reaction kinetics can be very rapid for small molecules, with significant conjugation occurring within minutes, whereas larger proteins may react more slowly.[6][9]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data related to maleimide-thiol conjugation.
Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[4][5][6] |
| Temperature | 4°C to 25°C | Lower temperatures may require longer reaction times.[5][6] |
| Maleimide:Thiol Molar Ratio | 1:1 to 20:1 | Highly dependent on the reactants. Excess maleimide is common.[6] |
Table 2: Exemplary Conjugation Efficiencies and Conditions
| Thiol-containing Molecule | Maleimide:Thiol Ratio | pH | Temperature (°C) | Time | Conjugation Efficiency (%) |
| cRGDfK (cyclic peptide) | 2:1 | 7.0 | Room Temperature | 30 min | 84 ± 4 |
| 11A4 Nanobody | 5:1 | 7.4 | Room Temperature | 2 h | 58 ± 12 |
Data sourced from Martínez-Jothar et al. (2018).[8][9]
Table 3: Stability of Maleimide Reagents
| Storage Condition | Duration | Reactivity Loss |
| 4°C in aqueous buffer | 7 days | ~10% |
| 20°C in aqueous buffer | 7 days | ~40% |
Data on maleimide-functionalized nanoparticles sourced from Martínez-Jothar et al. (2018).[9][10] It is generally recommended to prepare aqueous solutions of maleimides immediately before use to avoid hydrolysis.[1]
Potential Side Reactions and Instability of the Conjugate
While the maleimide-thiol reaction is highly efficient, several side reactions and stability issues can arise, potentially compromising the homogeneity and integrity of the final conjugate.
-
Hydrolysis of the Maleimide: As previously mentioned, the maleimide ring can undergo hydrolysis, particularly at pH values above 7.5, forming a non-reactive maleamic acid.[4]
-
Reaction with Amines: At alkaline pH, primary amines can react with the maleimide, leading to a loss of selectivity.[4]
-
Retro-Michael Reaction: The thioether bond formed, while generally stable, can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[11][12] This can be a significant issue in vivo, where endogenous thiols like glutathione (B108866) can facilitate this reversal, leading to "payload migration" in ADCs.[11]
-
Hydrolysis of the Thioether Adduct: The succinimide (B58015) ring of the thioether adduct can be hydrolyzed to form a more stable ring-opened structure.[13] This hydrolysis can actually be beneficial as it prevents the retro-Michael reaction.[13]
-
Thiazine (B8601807) Rearrangement: A notable side reaction can occur when conjugating to a peptide with an unprotected N-terminal cysteine. The N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement.[3] This can be mitigated by performing the conjugation at a more acidic pH (e.g., pH 5.0) or by acetylating the N-terminal amine.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving maleimide-thiol conjugation.
General Protocol for Protein Labeling with a Maleimide-Functionalized Dye
This protocol describes a general procedure for labeling a protein with a fluorescent dye maleimide.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-activated fluorescent dye
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[8][14]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[1]
-
Quenching Reagent: Cysteine or 2-mercaptoethanol[6]
-
Purification column (e.g., size-exclusion chromatography)[15]
-
Anhydrous DMSO or DMF[14]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8][14]
-
(Optional) If reduction of disulfide bonds is required to generate free thiols, add a 50- to 100-fold molar excess of TCEP to the protein solution.[1] Incubate for 30-60 minutes at room temperature.[6] TCEP does not need to be removed before the conjugation step.[6]
-
-
Maleimide Dye Preparation:
-
Immediately before use, dissolve the maleimide-activated dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.[6]
-
-
Purification of the Conjugate:
Protocol for the Preparation of an Antibody-Drug Conjugate (ADC)
This protocol provides a general workflow for the synthesis of a thiol-linked ADC.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized drug-linker
-
Reduction Buffer: e.g., l-histidine (B1673261) buffer, pH 7.5[16]
-
Reducing Agent: TCEP[17]
-
Quenching Reagent: N-acetyl-l-cysteine (NAC)[16]
-
Purification: Size-exclusion chromatography (e.g., Sephadex G25)[16]
Procedure:
-
Antibody Reduction:
-
Conjugation:
-
Quenching:
-
Quench the reaction by adding an excess of N-acetyl-l-cysteine.[16]
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and quenching reagent.[16]
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[16]
-
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion: A Versatile Tool for Innovation
The maleimide-thiol conjugation reaction is a robust and highly versatile tool in the arsenal (B13267) of the modern researcher and drug developer. Its high degree of selectivity for thiols under mild, physiological conditions makes it an invaluable method for the precise chemical modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of critical parameters such as pH and stoichiometry, and an awareness of potential side reactions are paramount for its successful implementation. By leveraging the principles and protocols outlined in this guide, scientists can confidently employ maleimide-thiol chemistry to create innovative bioconjugates for a vast array of applications, from fundamental biological discovery to the development of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. biotium.com [biotium.com]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
TFP vs. NHS Esters for Amine Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. Among the most prevalent methods for modifying primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, is the use of amine-reactive esters. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse in this field. However, the emergence of 2,3,5,6-tetrafluorophenyl (TFP) esters has provided a valuable alternative with distinct advantages in certain applications. This technical guide provides a comprehensive comparison of TFP and NHS esters for amine reactions, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their specific needs.
Core Principles of Amine-Reactive Esters
Both TFP and NHS esters function as activated esters, designed to readily react with nucleophilic primary amines to form stable amide bonds. The fundamental reaction mechanism is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen of a primary amine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the TFP or NHS leaving group and forming the desired amide linkage.
The efficiency and specificity of this reaction are paramount in bioconjugation to ensure the preservation of the biomolecule's structure and function. The choice between TFP and NHS esters can significantly impact the outcome of a conjugation reaction due to differences in their reactivity, stability, and susceptibility to side reactions.
Quantitative Comparison: TFP Ester vs. NHS Ester
A critical factor in choosing an amine-reactive reagent is its stability in aqueous environments, where most bioconjugation reactions are performed. A major competing reaction is the hydrolysis of the ester, which renders it inactive. TFP esters exhibit significantly greater resistance to hydrolysis, particularly at the basic pH required for efficient amine acylation.
| Parameter | TFP Ester | NHS Ester | References |
| Optimal Reaction pH | 8.5 - 9.0 | 7.2 - 8.5 | [1] |
| Hydrolytic Stability | Higher; more resistant to hydrolysis, especially at basic pH. | Lower; susceptible to hydrolysis, with the rate increasing significantly with pH. | [2][3][4] |
| Reactivity with Amines | Comparable to NHS esters, with some studies suggesting slightly lower but more controlled reactivity. | Highly reactive with primary amines. | [5] |
| Solubility | Generally more hydrophobic. | Can be made water-soluble through sulfonation (Sulfo-NHS). | [6] |
| Leaving Group | 2,3,5,6-tetrafluorophenol | N-hydroxysuccinimide | [2][] |
Hydrolysis Half-life Comparison
The stability of TFP and NHS esters in aqueous buffer is a key differentiator. The following table summarizes the half-life of these esters at various pH values, demonstrating the superior stability of TFP esters.
| pH | Temperature | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | References |
| 7.0 | Room Temp | ~738 | ~384 | [2] |
| 8.0 | Room Temp | ~228 | ~75 | [2] |
| 10.0 | Room Temp | ~330 | ~39 | [2] |
| 8.6 | 4°C | - | 10 | [8] |
| 7.0 | 0°C | - | 240 - 300 | [8] |
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes is crucial for understanding and implementing these conjugation strategies.
Reaction Mechanisms
The following diagrams illustrate the reaction of TFP and NHS esters with a primary amine.
General Bioconjugation Workflow
The following workflow outlines the key steps in a typical bioconjugation experiment using either TFP or NHS esters, such as in the preparation of an Antibody-Drug Conjugate (ADC).
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation.
Protocol 1: Protein Labeling with a TFP Ester
This protocol provides a general procedure for labeling a protein with a TFP ester-functionalized molecule (e.g., a fluorescent dye or a small molecule drug).
Materials:
-
Protein of interest (in an amine-free buffer such as PBS, pH 7.2-7.4)
-
TFP ester reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the TFP Ester Solution: Immediately before use, dissolve the TFP ester in a minimal amount of anhydrous DMF or DMSO to a high concentration (e.g., 10 mg/mL).
-
Initiate the Conjugation: While gently stirring, add a 10- to 20-fold molar excess of the dissolved TFP ester to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive label.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted label and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterize the Conjugate: Determine the degree of labeling (DOL) using spectrophotometry (measuring the absorbance of the protein and the label) or mass spectrometry.
Protocol 2: Antibody Labeling with an NHS Ester
This protocol describes a typical procedure for labeling an antibody with an NHS ester.
Materials:
-
Antibody (in an amine-free buffer such as PBS, pH 7.2-7.4)
-
NHS ester reagent
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
Prepare the NHS Ester Solution: Just before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Perform the Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to the antibody solution with gentle mixing.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Stop the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the Labeled Antibody: Separate the antibody conjugate from unreacted reagents using a desalting column or by dialysis.
-
Determine the Degree of Labeling: Analyze the conjugate using UV-Vis spectrophotometry to determine the ratio of label to antibody.
Side Reactions and Troubleshooting
While both TFP and NHS esters are highly selective for primary amines, side reactions can occur.
Hydrolysis: As previously discussed, hydrolysis is the primary side reaction for both esters, with NHS esters being significantly more susceptible. To minimize hydrolysis, use fresh, anhydrous solvents for dissolving the esters, work at the lower end of the recommended pH range, and keep reaction times as short as necessary.
Reaction with other nucleophiles: Although less common, reactions with other nucleophilic residues on proteins, such as tyrosine, serine, and threonine, have been reported, particularly for NHS esters under certain conditions.[9][10] TFP esters are generally considered to have a lower propensity for such side reactions.
Troubleshooting Common Issues:
-
Low Labeling Efficiency:
-
Cause: Hydrolysis of the ester, insufficient molar excess of the reagent, low protein concentration, or presence of amine-containing buffers.
-
Solution: Use fresh reagents and anhydrous solvents. Optimize the molar ratio of the ester to the protein. Increase the protein concentration. Ensure the use of amine-free reaction buffers.
-
-
Protein Aggregation:
-
Cause: High degree of labeling, changes in protein conformation, or inappropriate buffer conditions.
-
Solution: Reduce the molar excess of the labeling reagent. Screen different reaction buffers and pH values. Include excipients like arginine or polysorbates to improve solubility.
-
-
Loss of Biological Activity:
-
Cause: Modification of critical amine residues in the active site or binding interface of the protein.
-
Solution: Reduce the degree of labeling. For NHS esters, consider reacting at a slightly lower pH (around 7.2-7.5) to favor modification of the more accessible N-terminal amine over lysine residues.
-
Applications in Drug Development
The choice between TFP and NHS esters has significant implications in various stages of drug development.
Antibody-Drug Conjugates (ADCs): In the development of ADCs, the stability and reactivity of the linker chemistry are critical. The higher stability of TFP esters can be advantageous in multi-step conjugation processes, potentially leading to more homogenous and well-defined ADCs.
Peptide and Oligonucleotide Labeling: Both TFP and NHS esters are widely used for labeling peptides and amine-modified oligonucleotides for diagnostic and research purposes. The choice often depends on the specific reaction conditions and the stability of the biomolecule.
Surface Immobilization: For the creation of biosensors and microarrays, the controlled immobilization of proteins and other biomolecules onto surfaces is essential. The greater stability of TFP esters can provide a wider window for the immobilization process, especially under basic conditions.[2]
Conclusion
Both TFP and NHS esters are powerful tools for the modification of primary amines in biomolecules. NHS esters have a long-standing history and are widely used due to their high reactivity and the commercial availability of a vast array of derivatives.[] However, their susceptibility to hydrolysis can be a significant drawback.
TFP esters offer a compelling alternative, with their enhanced stability in aqueous solutions providing a wider experimental window, potentially leading to higher conjugation yields and more reproducible results, especially at a more basic pH.[3][4] The choice between these two classes of reagents should be made based on a careful consideration of the specific application, the properties of the biomolecule to be modified, and the desired characteristics of the final conjugate. For applications requiring robust and controlled conjugation under challenging conditions, TFP esters represent a valuable and often superior choice.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: An In-Depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable tools in the modern molecular architect's toolkit, enabling the precise and controlled covalent linkage of two different biomolecules. This guide provides a comprehensive overview of their core principles, diverse chemistries, and critical applications in research and drug development. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively harness the power of these versatile reagents.
Core Concepts: The Power of Two Faces
Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties. This fundamental difference allows for sequential, multi-step conjugation strategies, significantly reducing the formation of undesirable homodimers and polymers.[1][2] This controlled approach is paramount in applications demanding high purity and well-defined stoichiometry, such as the construction of antibody-drug conjugates (ADCs).[3]
The general architecture of a heterobifunctional crosslinker consists of two reactive ends separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition influence the final conjugate's properties, including stability, solubility, and steric accessibility.[2]
A Survey of Heterobifunctional Chemistries
The versatility of heterobifunctional crosslinkers stems from the variety of available reactive chemistries, allowing for the targeted conjugation of a wide array of biomolecules.
Amine-to-Sulfhydryl Crosslinkers
This is the most widely utilized class of heterobifunctional crosslinkers.[3] Typically, an N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins), while a maleimide (B117702) group at the other end specifically targets sulfhydryl groups (e.g., on cysteine residues).[2][4]
Photoreactive Crosslinkers
These crosslinkers possess a thermally stable reactive group (such as an NHS ester) and a photoreactive group (e.g., an aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can non-specifically insert into C-H or N-H bonds in close proximity.[3][5] This allows for the capture of transient or weak protein-protein interactions.[6]
Other Notable Chemistries
-
Amine-to-Carboxyl: These linkers typically employ a carbodiimide (B86325) (like EDC) to activate carboxyl groups, which then react with primary amines.[2]
-
"Click Chemistry" Crosslinkers: These reagents utilize bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly specific and efficient conjugation.[3]
Quantitative Data for Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize key quantitative parameters for several common heterobifunctional crosslinkers.
Table 1: Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Water Soluble | Key Features |
| SMCC | 8.3[7][8][9] | 334.32[8][9] | No[7][10] | Cyclohexane bridge enhances maleimide stability.[7] |
| Sulfo-SMCC | 8.3[10][11][12] | 436.37[9][12] | Yes[10][11] | Sulfonate group increases water solubility, ideal for cell surface crosslinking.[10][11] |
| LC-SMCC | 16.2[13] | 447.48[13] | No | Longer spacer arm to reduce steric hindrance.[7] |
| SM(PEG)n Series | Variable (e.g., 24.7 for n=4)[7] | Variable | Yes[7] | Polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity.[7] |
Table 2: Photoreactive Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Reactive Groups | Key Features |
| Sulfo-SANPAH | 18.2[1][14] | 492.40[1] | Sulfo-NHS ester, Nitrophenyl azide | Water-soluble, amine-reactive, and photoreactive.[1][14] |
| SDA (Succinimidyl 4,4'-azipentanoate) | 3.9[15] | 252.22 | NHS ester, Diazirine | Short, non-specific photoreactive group.[12][15] |
| Sulfo-SDA | 3.9 | 354.28 | Sulfo-NHS ester, Diazirine | Water-soluble version of SDA for cell surface applications.[4] |
| LC-SDA | 12.5 | 365.40 | NHS ester, Diazirine | Longer spacer arm compared to SDA.[16] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.
Protocol 1: Antibody-Drug Conjugation using SMCC
This protocol describes a two-step process for conjugating a small molecule containing a sulfhydryl group to an antibody.[2]
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use.[2] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[2] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[2]
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.[2]
-
Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody.[2] b. Incubate for 2 hours at room temperature or overnight at 4°C.[4]
-
Quenching and Purification: a. To quench any unreacted maleimide groups, add a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol. b. Purify the final conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.[2]
Protocol 2: Protein-Protein Interaction Study using Sulfo-SANPAH
This protocol outlines the use of a photoreactive crosslinker to capture protein-protein interactions.[1]
Materials:
-
Protein sample in a non-amine containing buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
-
Sulfo-SANPAH crosslinker
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting column
-
High-wattage UV lamp (300-460 nm)
Procedure:
-
NHS Ester Reaction (in the dark): a. Allow the vial of Sulfo-SANPAH to equilibrate to room temperature before opening.[1] b. Immediately before use, prepare a 10 mM solution of Sulfo-SANPAH in water.[1] c. Add a 20-fold molar excess of the Sulfo-SANPAH solution to the protein sample.[1] d. Incubate at room temperature for 45-60 minutes.[1] e. (Optional) Quench unreacted Sulfo-SANPAH with 25-60 mM Tris for 10-15 minutes.[1]
-
Removal of Excess Crosslinker: a. Remove unreacted crosslinker using a desalting column.[1]
-
Photoactivation: a. Place the sample 5-10 cm directly below the UV lamp.[1] b. Irradiate with UV light for 5-15 minutes to activate the phenyl azide group and induce crosslinking.[1][8]
-
Analysis: a. Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 3: Immobilization of a Protein onto a Surface
This protocol describes the immobilization of a sulfhydryl-containing protein onto an amine-functionalized surface.[4]
Materials:
-
Amine-functionalized surface (e.g., amine-coated microplate)
-
Sulfo-SMCC crosslinker
-
Sulfhydryl-containing protein
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Crosslinker Activation of Surface: a. Prepare a solution of Sulfo-SMCC in reaction buffer. b. Incubate the amine-functionalized surface with the Sulfo-SMCC solution for 30-60 minutes at room temperature.[4]
-
Washing: a. Thoroughly wash the surface with washing buffer to remove all unreacted crosslinker.[4]
-
Protein Immobilization: a. Prepare the sulfhydryl-containing protein in a buffer at pH 6.5-7.5.[4] b. Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Final Washing and Blocking: a. Wash the surface thoroughly with washing buffer. b. (Optional) Block any remaining reactive sites with a solution of bovine serum albumin (BSA) or another suitable blocking agent.
Visualizing Workflows and Signaling Pathways
Diagrams are invaluable for conceptualizing complex experimental workflows and the biological pathways under investigation.
By providing a diverse array of reactive functionalities and spacer arm characteristics, heterobifunctional crosslinkers empower researchers to construct novel bioconjugates with precision and control. A thorough understanding of their chemical properties and reaction parameters is paramount for the successful design and execution of experiments that drive innovation in both fundamental research and therapeutic development.
References
- 1. proteochem.com [proteochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Photolytic Crosslinking to Probe Protein-Protein and Protein-Matrix Interactions In Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions [escholarship.org]
- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Sulfo-SANPAH Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (Sulfo-SANPAH) - ProteoChem [proteochem.com]
- 15. Analysis of Protein-protein Interaction Interface between Yeast Mitochondrial Proteins Rim1 and Pif1 Using Chemical Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.ie [fishersci.ie]
Mal-amido-PEG2-TFP Ester: An In-Depth Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mal-amido-PEG2-TFP ester, a heterobifunctional crosslinker widely utilized in the field of bioconjugation. We will delve into its chemical properties, reaction mechanisms, and applications, with a particular focus on its use in the development of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to assist researchers in the successful application of this versatile reagent.
Introduction to this compound
This compound is a chemical linker designed with three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This strategic design allows for the sequential and specific conjugation of two different biomolecules, typically a protein and a payload molecule.
-
Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.
-
PEG2 Spacer: The two-unit polyethylene glycol chain enhances the solubility of the linker and the resulting conjugate in aqueous buffers, a crucial property when working with biomolecules.
-
TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a highly reactive amine-selective functional group. It readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.
The heterobifunctional nature of this linker makes it an invaluable tool for creating complex biomolecular constructs, such as ADCs, where a cytotoxic drug is precisely attached to a monoclonal antibody.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.
| Property | Value | Reference |
| Chemical Formula | C20H20F4N2O7 | [1] |
| Molecular Weight | 476.38 g/mol | [1] |
| CAS Number | 1431291-44-9 | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |
| Storage | Store at -20°C for long-term stability. | [2] |
Reaction Mechanisms and Kinetics
The utility of this compound lies in the distinct reactivity of its two functional ends. Careful control of reaction conditions, particularly pH, allows for a sequential and controlled conjugation process.
Maleimide-Thiol Conjugation
The maleimide group reacts with a free sulfhydryl group via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[3]
-
Optimal pH: 6.5 - 7.5[3]
-
Reaction Rate: At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[4]
-
Side Reactions: Above pH 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine.[4] Hydrolysis of the maleimide ring can also occur at higher pH, rendering it unreactive towards thiols.[4]
The stability of the resulting thioether bond is generally good, although it can be susceptible to retro-Michael reactions (thiol exchange) under certain conditions.[5] Hydrolysis of the succinimide (B58015) ring of the maleimide-thiol adduct can occur, and this ring-opened product is more stable and less prone to thiol exchange.[6]
TFP Ester-Amine Conjugation
The TFP ester reacts with primary amines to form a stable amide bond. A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, especially at basic pH.[7][8] This higher stability reduces the rate of hydrolysis, leading to more efficient and reproducible conjugations.[7]
| Activ'd Ester | Optimal pH for Amine Reaction | Half-life at pH 7 (Aqueous) | Half-life at pH 8.6 (Aqueous) | Reference |
| TFP Ester | 7.5 - 8.0 | More stable than NHS esters | Significantly longer than NHS esters | [9][10] |
| NHS Ester | 7.0 - 7.5 | 4-5 hours | 10 minutes | [11] |
The increased stability of the TFP ester allows for more flexibility in reaction conditions and can lead to higher conjugation yields compared to NHS esters, particularly in less concentrated protein solutions.[12]
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Application in Antibody-Drug Conjugate (ADC) Development
A primary application of this compound is in the synthesis of ADCs. In a common strategy, the TFP ester end of the linker is first reacted with lysine residues on a monoclonal antibody. After purification to remove excess linker, the now maleimide-activated antibody is reacted with a thiol-containing cytotoxic drug.
Detailed Experimental Protocol for ADC Preparation
This protocol provides a general framework for the conjugation of a thiol-containing drug to an antibody using this compound. Optimization will be required for specific antibodies and drugs.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing drug molecule
-
Reaction buffers:
-
Amine conjugation buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Thiol conjugation buffer: PBS with 1-5 mM EDTA, pH 7.0
-
-
Quenching reagent: 1 M Tris or Glycine, pH 8.0 for TFP ester reaction; N-acetylcysteine for maleimide reaction
-
Purification equipment: Desalting columns (e.g., Sephadex G-25), Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) system.
Procedure:
Step 1: Antibody-Linker Conjugation (Amine Reaction)
-
Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM immediately before use.
-
Reaction Setup: Adjust the antibody concentration to 5-10 mg/mL in the amine conjugation buffer.
-
Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10% to prevent antibody denaturation.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the thiol conjugation buffer.
Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Drug
-
Preparation: Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO) to a known concentration.
-
Conjugation: Immediately add a 1.5- to 5-fold molar excess of the thiol-drug solution to the purified maleimide-activated antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1-2 mM and incubating for 30 minutes.
-
Final Purification: Purify the final ADC conjugate using HIC or SEC to remove unconjugated drug, quenching reagent, and to separate ADC species with different drug-to-antibody ratios (DAR).[13][]
Characterization of the ADC
Thorough characterization of the final ADC is crucial to ensure its quality and efficacy.
-
Drug-to-Antibody Ratio (DAR): This can be determined by UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the presence of aggregates and fragments.
-
Confirmation of Conjugation: Mass spectrometry (MS) of the intact, reduced, or digested ADC can confirm the mass of the conjugate and identify the sites of conjugation.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient construction of complex bioconjugates. Its well-defined reactivity, coupled with the enhanced stability of the TFP ester, makes it an excellent choice for researchers in drug development and other areas of life sciences. By understanding the principles outlined in this guide and carefully optimizing experimental conditions, scientists can effectively utilize this reagent to advance their research goals.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Polyethylene Glycol (PEG) Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, offering a versatile means to enhance the therapeutic properties of biomolecules. PEGylation, the process of covalently attaching PEG chains to proteins, peptides, antibodies, or drug delivery systems, has revolutionized pharmaceutical development by improving drug solubility, stability, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the applications of PEG linkers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Applications of PEG Linkers in Bioconjugation
PEG linkers are instrumental across a spectrum of bioconjugation applications, primarily in drug delivery, protein and peptide modification, and diagnostics. Their utility stems from their unique physicochemical properties, including hydrophilicity, biocompatibility, and low immunogenicity.[1][2]
Drug Delivery Systems
PEGylation is a cornerstone of modern drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and nanoparticle-based therapies.
-
Antibody-Drug Conjugates (ADCs): In ADCs, PEG linkers serve as the crucial bridge between a monoclonal antibody and a potent cytotoxic payload.[] The incorporation of a PEG spacer can significantly enhance the solubility and stability of the ADC, mitigating aggregation issues often associated with hydrophobic drug molecules.[4][5] This allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical properties.[5] The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the ADC's pharmacokinetic profile and therapeutic index.[4][6]
-
Nanoparticle and Liposome Formulations: Coating nanoparticles and liposomes with PEG chains ("stealth" technology) creates a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[7][8] The density and molecular weight of the PEG on the nanoparticle surface are key factors influencing its in vivo behavior.[9]
Protein and Peptide Modification
The covalent attachment of PEG to therapeutic proteins and peptides can dramatically improve their pharmacological properties.
-
Increased Half-Life: PEGylation increases the hydrodynamic radius of proteins, which reduces their renal clearance and extends their circulating half-life, leading to less frequent dosing for patients.[10]
-
Enhanced Stability: The PEG chain can protect proteins from proteolytic degradation, enhancing their stability in vivo.[10]
-
Reduced Immunogenicity: By masking surface epitopes, PEGylation can reduce the immunogenicity of therapeutic proteins, decreasing the likelihood of an adverse immune response.[10][11]
Diagnostics and Bio-imaging
In diagnostics, PEG linkers are used to improve the properties of imaging agents and biosensors. They can enhance the solubility and stability of fluorescent dyes and other labels, and reduce non-specific binding in assays, leading to improved signal-to-noise ratios.
Quantitative Data on PEG Linker Performance
The choice of PEG linker significantly impacts the performance of a bioconjugate. The following tables summarize quantitative data from various studies to guide linker selection.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~6.0 | 0.7 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~3.5 | 0.4 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~2.5 | 0.3 | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~2.0 | 0.2 | Non-binding IgG-MMAE (DAR 8) |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[] |
Table 2: Impact of PEG Linker Architecture on ADC Clearance
| Linker Architecture | PEG Units | Clearance Rate (mL/kg/day) |
| Linear | 24 | ~3.0 |
| Pendant (Branched) | 2 x 12 | ~2.2 |
| Data from a study comparing linear and branched PEG linkers on a trastuzumab-DM1 conjugate.[4] |
Table 3: Influence of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| PEG Linker (kDa) | Fold Reduction in Cytotoxicity vs. No PEG |
| 4 | 4.5 |
| 10 | 22 |
| Data from a study on ZHER2-MMAE conjugates.[12] |
Table 4: Comparative Solubility of a Hydrophobic Drug (Simvastatin) with Different PEG Molecular Weights
| PEG Molecular Weight ( g/mol ) | Simvastatin Solubility (µg/mL) |
| No PEG (Water) | 8.74 |
| 6000 | 15.21 |
| 12000 | 18.93 |
| 20000 | 24.83 |
| Data from a study on solid dispersions of simvastatin.[13] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of PEGylated bioconjugates.
Protocol 1: Amine-Specific PEGylation using NHS Ester Chemistry
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein, targeting lysine (B10760008) residues and the N-terminus.
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[14]
-
PEG-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Do not store the stock solution.[14]
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (typically 5- to 50-fold) over the protein.
-
Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14]
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and quenching buffer using size-exclusion chromatography (SEC) or dialysis.[16][17]
Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry
This protocol details the conjugation of a thiol-reactive PEG-Maleimide to a protein, targeting cysteine residues.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide
-
Reaction Buffer: PBS, pH 6.5-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous DMSO or DMF
-
Desalting columns for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by a desalting column prior to adding the PEG-Maleimide.[18]
-
PEG-Maleimide Stock Solution Preparation: Prepare a 10 mM stock solution of PEG-Maleimide in anhydrous DMSO or DMF.[18]
-
Conjugation Reaction:
-
Purification: Remove unreacted PEG-Maleimide by size-exclusion chromatography.[19]
Protocol 3: PEGylation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This "click chemistry" protocol describes the copper-free conjugation of an azide-modified protein with a cyclooctyne-functionalized PEG.
Materials:
-
Azide-modified protein
-
Cyclooctyne-PEG (e.g., DBCO-PEG or BCN-PEG)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reactant Preparation:
-
Ensure the azide-modified protein is in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of the Cyclooctyne-PEG in anhydrous DMSO.[19]
-
-
SPAAC Reaction:
-
Add the Cyclooctyne-PEG stock solution to the azide-modified protein solution. A 2- to 10-fold molar excess of the PEG reagent is a typical starting point.[19]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours.[6] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification: Purify the PEGylated protein using size-exclusion chromatography to remove excess PEG reagent.[6]
Protocol 4: Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for separating PEGylated species from the unreacted protein and from each other based on differences in surface charge.[16][21]
General Procedure:
-
Column Equilibration: Equilibrate the IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH) with a low-salt loading buffer.
-
Sample Loading: Load the PEGylation reaction mixture onto the column.
-
Elution: Elute the bound proteins using a linear or step gradient of increasing salt concentration. Unmodified protein will typically bind more strongly to the resin than the PEGylated forms due to the charge-shielding effect of the PEG chains. Different PEGylated species (e.g., mono-, di-, tri-PEGylated) will also elute at different salt concentrations, allowing for their separation.[17]
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the desired PEGylated product.
Protocol 5: Characterization - Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
Method 1: UV/Vis Spectroscopy
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λmax).[22]
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients. Corrections for the drug's absorbance at 280 nm and the antibody's absorbance at the drug's λmax may be necessary.[13][23]
-
The average DAR is the molar ratio of the drug to the antibody.[13]
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Inject the ADC sample onto an HIC column.
-
Elute with a decreasing salt gradient.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.[]
-
The average DAR can be calculated from the peak areas of the different species.[23]
Method 3: Mass Spectrometry (MS)
-
Analyze the intact or reduced ADC by LC-MS.
-
The mass of the different drug-loaded species can be determined, and the average DAR can be calculated from the relative abundance of these species.[25]
Protocol 6: Characterization - Purity and Polydispersity of PEG Linkers by HPLC
The purity and polydispersity of the PEG linker itself are critical for reproducible bioconjugation.
General Procedure using HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD):
-
Column: Use a reversed-phase column (e.g., C18) for separating PEG oligomers.[1]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) is typically used.[1]
-
Detection: Since PEGs lack a strong UV chromophore, ELSD or CAD is used for detection.[1][]
-
Analysis: The chromatogram will show the distribution of different PEG chain lengths, allowing for the assessment of purity and polydispersity (for polydisperse PEGs).[27]
Visualizing Workflows and Pathways
Graphviz (DOT language) diagrams are provided to illustrate key experimental workflows and biological pathways relevant to PEGylated bioconjugates.
Caption: General experimental workflow for protein PEGylation.
Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC).
Caption: The Enhanced Permeability and Retention (EPR) effect.
Conclusion
PEG linkers are a powerful and versatile technology in the field of bioconjugation. By carefully selecting the appropriate PEG linker and optimizing the conjugation, purification, and characterization processes, researchers can significantly enhance the therapeutic potential of a wide range of biomolecules. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the benefits of PEGylation in their research and development endeavors. As our understanding of the structure-function relationships of PEGylated bioconjugates continues to grow, so too will the innovation and application of this critical technology in medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. brieflands.com [brieflands.com]
- 14. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. purepeg.com [purepeg.com]
- 16. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 21. covalx.com [covalx.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 25. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Mal-amido-PEG2-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG2-TFP ester is a heterobifunctional crosslinker designed for the precise and efficient conjugation of biomolecules. This reagent facilitates the formation of stable covalent bonds between a protein or peptide and another molecule, such as a therapeutic agent, a fluorescent dye, or a solid support. Its design incorporates a maleimide (B117702) group for specific reaction with sulfhydryl (thiol) groups on cysteine residues, and a tetrafluorophenyl (TFP) ester for efficient reaction with primary amines on lysine (B10760008) residues. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate and can reduce non-specific interactions.[1][2] This document provides detailed protocols for the use of this compound in protein labeling, methods for quantitative analysis, and diagrams illustrating the chemical reactions and experimental workflows.
Chemical Properties and Reaction Scheme
The this compound possesses two distinct reactive moieties, enabling a sequential and controlled two-step conjugation process. The maleimide group reacts specifically with thiol groups, typically found in cysteine residues, via a Michael addition reaction to form a stable thioether bond.[3][4] This reaction is most efficient at a pH range of 6.5-7.5.[2][5] The TFP ester reacts with primary amines, such as the ε-amino group of lysine residues, to form a stable amide bond.[6] TFP esters are known to be more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for the conjugation reaction, which is optimally performed at a pH of 7.2-8.0.[5][7]
Quantitative Data Summary
The efficiency of the protein labeling process can be evaluated by determining the Degree of Labeling (DOL), which represents the average number of crosslinker molecules conjugated to each protein molecule.[6][8] The DOL is influenced by several factors, including the molar ratio of the crosslinker to the protein, the protein concentration, the reaction pH, and the incubation time. The following table summarizes typical experimental parameters and expected outcomes.
| Parameter | Step 1 (Maleimide Reaction) | Step 2 (TFP Ester Reaction) | Expected Outcome |
| Molar Ratio (Crosslinker:Protein) | 10:1 to 20:1 | 1:1 (Activated Protein:Target) | DOL of 1-5 |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | Higher concentration can improve efficiency |
| pH | 6.5 - 7.5 | 7.2 - 8.0 | Optimal pH is critical for specificity |
| Incubation Time | 1-2 hours at RT or 4-8 hours at 4°C | 1-2 hours at RT or 4-8 hours at 4°C | Longer times may increase DOL but also hydrolysis |
| Typical Efficiency | > 80% | > 70% | Varies with protein and conditions |
Note: The optimal conditions should be determined empirically for each specific protein and application.
Experimental Protocols
This section details the protocols for a two-step protein labeling procedure using this compound. It is crucial to handle the TFP ester in an anhydrous environment to the extent possible to minimize hydrolysis.[9]
Materials and Reagents
-
Protein to be labeled (Protein A, with free sulfhydryl groups)
-
Molecule to be conjugated (Protein B or other molecule, with free primary amines)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer 1: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA
-
Conjugation Buffer 2: 50 mM sodium borate (B1201080) buffer, pH 8.0
-
Quenching Reagent 1: 1 M β-mercaptoethanol or L-cysteine
-
Quenching Reagent 2: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Protocol 1: Activation of Protein A with this compound
This step involves the reaction of the maleimide group of the crosslinker with the sulfhydryl groups on Protein A.
-
Prepare Protein A: Dissolve Protein A in Conjugation Buffer 1 to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-8 hours at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 10 mM β-mercaptoethanol or L-cysteine and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess crosslinker and byproducts using a desalting column or dialysis, exchanging the buffer to Conjugation Buffer 2.
Protocol 2: Conjugation of Activated Protein A to Protein B
This step involves the reaction of the TFP ester on the activated Protein A with the primary amines on Protein B.
-
Prepare Protein B: Dissolve Protein B in Conjugation Buffer 2 to a concentration of 1-10 mg/mL.
-
Reaction: Mix the purified, activated Protein A with Protein B at a desired molar ratio (e.g., 1:1).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-8 hours at 4°C with gentle stirring.
-
Quenching: Add a final concentration of 50 mM Tris-HCl to quench any unreacted TFP esters and incubate for 15 minutes at room temperature.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate purification method to separate the conjugate from unreacted proteins and byproducts.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the two-step protein labeling protocol.
Application in Drug Development: Targeting Signaling Pathways with Antibody-Drug Conjugates (ADCs)
A prominent application of heterobifunctional crosslinkers like this compound is in the development of Antibody-Drug Conjugates (ADCs).[][11] In this context, a monoclonal antibody (the "protein") is conjugated to a potent cytotoxic drug (the "molecule"). The antibody directs the drug to cancer cells expressing a specific antigen on their surface. Upon binding, the ADC is internalized, and the drug is released, leading to targeted cell death.
Many ADCs target cancer cells by interfering with critical signaling pathways that drive their growth and survival, such as the PI3K/AKT and RAS/MAPK pathways.[3] These pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.
References
- 1. oncodaily.com [oncodaily.com]
- 2. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Mal-amido-PEG2-TFP Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Mal-amido-PEG2-TFP ester is a heterobifunctional linker designed for the development of ADCs. It features a maleimide (B117702) group for covalent attachment to thiol groups on the antibody and a tetrafluorophenyl (TFP) ester for reaction with primary amines on the payload. The short, hydrophilic di-ethylene glycol (PEG2) spacer enhances the solubility of the resulting ADC.[1]
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs, including a two-step conjugation process, characterization of the resulting ADC, and in vitro cytotoxicity assessment.
Chemical Properties and Reaction Scheme
This compound is comprised of three key functional components:
-
Maleimide Group: Reacts specifically with sulfhydryl (thiol) groups, typically from reduced cysteine residues on the antibody, to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[1][]
-
TFP Ester Group: An amine-reactive group that forms a stable amide bond with primary amines, such as those found on cytotoxic payloads or modifying agents. TFP esters are more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, providing a longer reaction window in aqueous solutions. The optimal pH for this reaction is between 7 and 9.[1][3]
-
PEG2 Spacer: A short, hydrophilic polyethylene (B3416737) glycol linker that can improve the aqueous solubility of the ADC and reduce the potential for aggregation.[]
The overall two-step conjugation strategy involves first reacting the TFP ester of the linker with an amine-containing payload, followed by the conjugation of the resulting maleimide-activated payload to the reduced antibody.
Experimental Protocols
Protocol 1: Two-Step ADC Conjugation
This protocol describes the preparation of an ADC in a two-step process: (1) activation of the payload by reaction with this compound, and (2) conjugation of the activated payload to a reduced monoclonal antibody.
Materials:
-
Amine-containing cytotoxic payload (e.g., MMAE, DM1 with an amine handle)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[4][5]
-
Conjugation Buffer: PBS, pH 7.2-7.5, containing 1-2 mM EDTA
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Step 1: Payload Activation
-
Dissolve the amine-containing payload and a 1.5 to 2-fold molar excess of this compound in anhydrous DMF or DMSO.
-
Add 3-5 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring and protection from light.
-
Monitor the reaction progress by LC-MS to confirm the formation of the maleimide-activated payload.
-
The resulting maleimide-activated payload solution can be used directly in the next step or purified if necessary.
Step 2: Antibody Reduction and Conjugation
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.[5]
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[5]
-
Remove the excess TCEP by buffer exchange into the Conjugation Buffer using a desalting column or TFF.
-
Immediately add the maleimide-activated payload solution from Step 1 to the reduced antibody solution. A molar excess of 1.5 to 5-fold of the activated payload over the available thiol groups is recommended.[6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted maleimide groups by adding a 10-fold molar excess of N-acetylcysteine and incubating for an additional 30 minutes.[6]
-
Purify the ADC from unreacted payload and quenching reagent using SEC or TFF.
-
Characterize the purified ADC as described in the following protocols.
Caption: Workflow for the two-step ADC conjugation process.
Protocol 2: ADC Characterization
2.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR for the ADC population.[7][8]
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (λmax_drug).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and the extinction coefficients of the antibody and the payload at both wavelengths.
-
The DAR is calculated using the following formula:
DAR = (Molar concentration of payload) / (Molar concentration of antibody)
2.2. Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.[9][10]
-
Use a HIC column suitable for antibody analysis.
-
The mobile phase typically consists of a high salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) and a low salt buffer.
-
Elute the ADC using a descending salt gradient. Species with higher DAR values are more hydrophobic and will elute later.
-
The weighted average DAR can be calculated from the peak areas of the different DAR species in the chromatogram.[]
2.3. Assessment of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius to quantify the amount of high molecular weight species (aggregates).[12][13]
-
Use an SEC column appropriate for monoclonal antibodies.
-
The mobile phase is typically a physiological buffer such as PBS.
-
Inject the purified ADC and monitor the elution profile at 280 nm.
-
The percentage of aggregate is calculated by dividing the area of the aggregate peaks by the total area of all peaks.
| Parameter | Method | Typical Information Obtained |
| Average DAR | UV-Vis Spectroscopy | Average number of drug molecules per antibody. |
| DAR Distribution | HIC | Relative abundance of ADC species with different DARs (e.g., DAR0, DAR2, DAR4). |
| Aggregation | SEC | Percentage of high molecular weight species (dimers, multimers). |
Caption: Summary of methods for ADC characterization.
Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay
This assay measures the metabolic activity of cells to determine the cytotoxicity of the ADC.[14][15][16]
-
Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.
-
Replace the medium in the cell plates with the prepared ADC and control solutions.
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Mechanism of Action and Signaling Pathways of Common Payloads
The this compound linker can be used to conjugate various payloads. The mechanism of action is dependent on the specific cytotoxic agent used. Below are the pathways for two common payloads, Monomethylauristatin E (MMAE) and a maytansinoid derivative (DM1).
Monomethylauristatin E (MMAE)
MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.[18][19]
-
Internalization and Cleavage: The ADC binds to its target antigen on the cancer cell surface and is internalized into endosomes, which then fuse with lysosomes. Inside the lysosome, the linker is cleaved, releasing free MMAE into the cytoplasm.[18]
-
Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is crucial for cell structure and division.[18][19]
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase.[18]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the activation of caspases (e.g., caspase-9 and caspase-3) and ultimately, programmed cell death.[18]
Caption: Signaling pathway for MMAE-based ADCs.
Maytansinoid (DM1)
DM1 is another potent tubulin inhibitor that operates through a similar mechanism to MMAE.[20][21]
-
Internalization and Processing: Similar to MMAE-ADCs, DM1-ADCs are internalized upon binding to their target antigen, and the antibody is degraded in the lysosome to release DM1-containing metabolites.[22]
-
Microtubule Inhibition: DM1 binds to the ends of microtubules, suppressing their dynamic instability (both growth and shortening).[21]
-
Mitotic Arrest: This disruption of microtubule function leads to mitotic arrest.[20]
-
Apoptosis: The sustained mitotic arrest ultimately results in apoptotic cell death.[20][23]
Caption: Signaling pathway for DM1-based ADCs.
Conclusion
This compound is a versatile and effective linker for the development of ADCs. Its heterobifunctional nature allows for a controlled, two-step conjugation process, while the PEG2 spacer can confer beneficial solubility properties to the final conjugate. The protocols and information provided in this document offer a comprehensive guide for researchers and drug developers to utilize this linker in the creation and evaluation of novel antibody-drug conjugates. Careful characterization of the resulting ADC and thorough in vitro evaluation are critical steps in the successful development of these targeted therapeutics.
References
- 1. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 20. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Synthesis using Mal-amido-PEG2-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively degrade target proteins of interest (POIs).[1][2] This technology offers a powerful alternative to traditional small-molecule inhibitors, enabling the targeting of proteins previously considered "undruggable."[3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] The linker is a critical element, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI by the proteasome.[4][5]
The Mal-amido-PEG2-TFP ester is a versatile bifunctional linker designed for the efficient synthesis of PROTACs. It features a maleimide (B117702) group for conjugation to thiol-containing moieties (e.g., cysteine residues on a POI ligand) and a tetrafluorophenyl (TFP) ester for reaction with primary amines (e.g., on an E3 ligase ligand).[6][7] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[4] TFP esters are activated esters that offer greater stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH, leading to improved coupling efficiency with primary amines.[8]
These application notes provide a detailed protocol for the synthesis of a PROTAC using this compound, along with methods for purification and characterization.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves several key steps that lead to the degradation of a target protein.
Caption: General mechanism of action of a PROTAC.
Experimental Protocols
Materials and Reagents
-
This compound
-
Thiol-containing POI ligand (POI-SH)
-
Amine-containing E3 ligase ligand (E3-NH2)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the this compound is a two-step sequential process. The order of addition of the ligands can be determined based on the stability and solubility of the respective ligands and intermediates. Here, we describe the reaction of the maleimide group first, followed by the TFP ester.
Caption: Workflow for the two-step synthesis of a PROTAC.
Step 1: Conjugation of this compound to a Thiol-Containing POI Ligand
This step involves the reaction of the maleimide moiety of the linker with a thiol group on the POI ligand.
-
Dissolution of Reactants:
-
Dissolve the thiol-containing POI ligand (1.0 eq) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
-
Reaction:
-
Add the this compound solution to the POI ligand solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture to maintain a pH of 6.5-7.5.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the POI-linker conjugate.
-
-
Purification:
-
Once the reaction is complete, purify the POI-linker conjugate by RP-HPLC. Use a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified POI-linker conjugate as a solid.
-
Step 2: Conjugation of the POI-Linker Intermediate to an Amine-Containing E3 Ligase Ligand
This step involves the reaction of the TFP ester of the purified POI-linker intermediate with a primary amine on the E3 ligase ligand.
-
Dissolution of Reactants:
-
Dissolve the purified POI-linker intermediate (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
-
Reaction:
-
Add the E3 ligase ligand solution to the POI-linker intermediate solution.
-
Add DIPEA (3.0-5.0 eq) to the reaction mixture to achieve a pH of 8.0-9.0.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS. This reaction is generally slower than the maleimide-thiol reaction and may take 12-24 hours. Look for the disappearance of the POI-linker intermediate and the appearance of the final PROTAC product peak.
-
-
Final Purification:
-
Upon completion, purify the final PROTAC product by RP-HPLC using a gradient of water and acetonitrile with 0.1% TFA.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Data Presentation
The following tables provide representative data for the synthesis and characterization of a hypothetical PROTAC, "PROTAC-X," synthesized using the protocol described above.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Solvent | Reaction Time (h) | Purification Method | Yield (%) | Purity (%) |
| 1 | POI-SH + this compound | DMF | 3 | RP-HPLC | 75 | >98 |
| 2 | POI-Linker + E3-NH2 | DMF | 18 | RP-HPLC | 60 | >99 |
Table 2: Characterization of PROTAC-X
| Analytical Method | Parameter | Result |
| LC-MS | Calculated Mass [M+H]⁺ | 1234.56 |
| Observed Mass [M+H]⁺ | 1234.58 | |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with proposed structure |
| Purity (HPLC) | Area % at 254 nm | 99.5% |
Visualization of Ternary Complex Formation
The ultimate goal of a PROTAC is to induce the formation of a ternary complex between the target protein and the E3 ligase.
Caption: Formation of the POI-PROTAC-E3 ligase ternary complex.
Conclusion
The this compound is an efficient and versatile linker for the modular synthesis of PROTACs. The maleimide and TFP ester functional groups provide orthogonal reactivity, allowing for a controlled and sequential conjugation of POI and E3 ligase ligands. The protocols provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis and purification, confirmed by LC-MS and NMR, are critical first steps in the development of novel PROTAC-based therapeutics. The representative data presented can serve as a benchmark for expected outcomes in similar synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Cysteine and Lysine Conjugation for Researchers, Scientists, and Drug Development Professionals
Application Note & Protocols
This document provides a detailed guide to the two most prevalent methods for protein bioconjugation: cysteine and lysine (B10760008) conjugation. It is intended for researchers, scientists, and drug development professionals who are developing antibody-drug conjugates (ADCs), protein-based therapeutics, and other functionalized protein molecules. This guide covers the fundamental principles, step-by-step experimental protocols, and data analysis techniques for both conjugation strategies.
Introduction to Cysteine and Lysine Conjugation
The covalent attachment of molecules, such as small molecule drugs, fluorescent dyes, or polymers, to proteins is a cornerstone of modern biotechnology and drug development. The choice of conjugation strategy is critical and depends on the protein's characteristics, the desired properties of the final conjugate, and the intended application. Cysteine and lysine are the two most commonly targeted amino acid residues for bioconjugation due to their inherent nucleophilicity.
Cysteine Conjugation: This method targets the thiol group (-SH) of cysteine residues. It is highly specific due to the relatively low abundance and high reactivity of accessible cysteine residues on the protein surface. Maleimide (B117702) chemistry is the most common approach for cysteine conjugation, forming a stable thioether bond. This method offers excellent control over the site of conjugation and the drug-to-antibody ratio (DAR), leading to more homogeneous products.[1][2]
Lysine Conjugation: This strategy targets the ε-amino group (-NH2) of lysine residues. Lysine residues are abundant and typically located on the protein surface, making them readily accessible.[1][2] The most prevalent method for lysine conjugation involves the use of N-hydroxysuccinimide (NHS) esters, which react with the primary amines of lysine to form stable amide bonds.[3][4] While simpler and often less expensive than cysteine-based methods, lysine conjugation can result in a heterogeneous mixture of conjugates with varying DARs and conjugation sites.[1]
Comparative Analysis of Cysteine and Lysine Conjugation
The selection of a conjugation strategy requires careful consideration of several factors. The following table summarizes the key characteristics of cysteine and lysine conjugation to aid in this decision-making process.
| Feature | Cysteine Conjugation | Lysine Conjugation |
| Target Residue | Thiol group of Cysteine | ε-amino group of Lysine |
| Selectivity | High (Site-specific with engineered cysteines) | Low to moderate |
| Homogeneity | High (More uniform DAR)[1] | Low (Heterogeneous mixture of species)[1] |
| Drug-to-Antibody Ratio (DAR) Control | Excellent | Limited |
| Reaction Chemistry | Maleimide-thiol Michael addition | NHS ester-amine acylation |
| Reaction pH | 6.5 - 7.5 | 7.2 - 9.0[5] |
| Bond Stability | Stable thioether bond (can undergo retro-Michael reaction)[6] | Very stable amide bond |
| Protein Engineering Requirement | Often requires engineering of cysteine residues | Generally not required |
| Complexity | More complex, may require reduction of disulfide bonds | Simpler, one-step or two-step protocols[7] |
| Cost | Can be higher due to specialized reagents and protein engineering | Generally less costly[1] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for performing cysteine and lysine conjugation.
Cysteine Conjugation Protocol (Maleimide-based)
This protocol describes the conjugation of a maleimide-functionalized molecule to a protein containing accessible cysteine residues. For antibodies, this typically requires the reduction of interchain disulfide bonds.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)[8]
-
Maleimide-functionalized molecule (e.g., drug-linker)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)[8]
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))[9]
Protocol:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, pH 7.0-7.5).[8]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols (common for antibodies), add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 20-30 minutes. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). This ratio should be optimized for each specific protein.
-
Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light. The optimal reaction time can vary from 30 to 120 minutes depending on the biomolecule.[10]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as N-acetylcysteine at a 2-fold molar excess relative to the maleimide reagent.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization:
Lysine Conjugation Protocol (NHS Ester-based)
This protocol outlines the conjugation of an NHS ester-functionalized molecule to the lysine residues of a protein.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS or sodium bicarbonate buffer, pH 8.0-9.0)[3]
-
NHS ester-functionalized molecule (e.g., drug-linker)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[15]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[3]
Protocol:
-
Protein Preparation:
-
NHS Ester Reagent Preparation:
-
Prepare a 10 mM stock solution of the NHS ester-functionalized molecule in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the NHS ester stock solution to the protein solution to achieve a final molar ratio of 15:1 (NHS ester:protein). This ratio should be optimized for the specific protein and desired degree of labeling.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[3]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as Tris-HCl or Glycine to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization:
-
Determine the protein concentration using a standard protein assay or by measuring absorbance at 280 nm.
-
Determine the degree of labeling (DOL) or DAR using UV-Vis spectroscopy by measuring the absorbance of the protein and the conjugated molecule at their respective maximum absorbance wavelengths.
-
Data Presentation: Quantitative Analysis of Conjugation
The efficiency and outcome of a conjugation reaction are quantified by several parameters, most notably the drug-to-antibody ratio (DAR). The following table provides representative data on how reaction conditions can influence conjugation efficiency.
| Parameter | Cysteine Conjugation (Maleimide) | Lysine Conjugation (NHS Ester) | Reference |
| Optimal pH | 6.5 - 7.5 | 8.0 - 9.0 | [3] |
| Typical Molar Ratio (Reagent:Protein) | 10:1 - 20:1 | 15:1 | |
| Typical Reaction Time | 30 min - 2 hours | 1 - 4 hours | [3][10] |
| Typical Conjugation Efficiency | 58 ± 12% (Nanobody, 5:1 ratio, 120 min) to 84 ± 4% (Peptide, 2:1 ratio, 30 min) | Varies greatly depending on protein and conditions | [10] |
| Half-life of NHS ester at 4°C | N/A | ~10 minutes at pH 8.6 | [5] |
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Experimental Workflow for Cysteine Conjugation
Experimental Workflow for Lysine Conjugation
Logical Relationship of Conjugation Choices
Conclusion
The choice between cysteine and lysine conjugation is a critical decision in the development of protein bioconjugates. Cysteine conjugation offers precision and homogeneity, which is often crucial for therapeutic applications such as ADCs. In contrast, lysine conjugation provides a simpler and more direct approach that is well-suited for applications where a heterogeneous product is acceptable. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently select and execute the most appropriate conjugation strategy for their specific needs, ultimately accelerating their research and development efforts.
References
- 1. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 2. api-docs.rango.exchange [api-docs.rango.exchange]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. biotium.com [biotium.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Tetrafluorophenyl (TFP) Ester Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for the efficient coupling of tetrafluorophenyl (TFP) esters with primary amines. This chemistry is a cornerstone of bioconjugation, enabling the stable linkage of molecules for applications ranging from fluorescent labeling to the development of antibody-drug conjugates (ADCs).
Introduction
TFP esters are highly efficient amine-reactive reagents used to form stable amide bonds with biomolecules. They offer a significant advantage over N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, especially at the basic pH required for efficient amine coupling.[1][2][3] This enhanced stability minimizes the competing hydrolysis reaction, leading to higher conjugation yields and more consistent results.[1][4] TFP esters are particularly well-suited for the modification of proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules.[2][5][6]
Reaction Principle
The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.[7]
Reaction Mechanism:
Caption: General mechanism of TFP ester amine coupling.
Key Reaction Parameters and Optimization
The success of TFP ester amine coupling is dependent on several key parameters that can be optimized to achieve the desired conjugation efficiency.
| Parameter | Recommended Condition | Notes |
| pH | 8.5 - 9.0 | A basic pH is required to ensure the primary amine is deprotonated and thus nucleophilic. TFP esters exhibit greater stability at this pH compared to NHS esters, reducing hydrolysis.[1][3] |
| Buffer | 0.1–0.2 M Sodium Bicarbonate[5], Borate, or HEPES[8] | Amine-free buffers are crucial to prevent competition with the target molecule.[8] Avoid buffers containing Tris or glycine.[8] |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8] | TFP esters are typically dissolved in a small amount of organic solvent before being added to the aqueous reaction mixture. Ensure the solvent is anhydrous to prevent premature hydrolysis.[8][9] |
| Temperature | Room temperature (20-25°C)[10] or 4°C for sensitive molecules[6][10] | Most reactions proceed efficiently at room temperature. Lower temperatures can be used to slow down the reaction and for thermally sensitive biomolecules. |
| Reaction Time | 30 minutes to 2 hours at room temperature; can be extended to overnight at 4°C[6][8] | Reaction times can be optimized based on the reactivity of the specific amine and the desired degree of labeling. |
| Molar Ratio | 5- to 20-fold molar excess of TFP ester to amine[11] | The optimal ratio depends on the concentration of the amine and the desired level of conjugation. For protein concentrations ≥ 5 mg/mL, a 10-fold excess is a good starting point, while for concentrations < 5 mg/mL, a 20- to 50-fold excess may be necessary.[8] |
| Quenching | 1 M Tris-HCl, pH 8.0, or 1 M glycine[11]; 1.5 M hydroxylamine, pH 8.5[5] | Quenching stops the reaction by consuming any unreacted TFP ester. This is an important step to prevent non-specific labeling in downstream applications. |
Comparison of TFP and NHS Ester Stability
A key advantage of TFP esters is their enhanced stability against hydrolysis in aqueous buffers compared to the more commonly used NHS esters. This stability translates to higher coupling efficiencies, particularly at the basic pH required for the reaction.
| Ester Type | pH | Half-life | Relative Stability |
| TFP Ester | 7.0 | ~10 hours[1] | 1.9x more stable than NHS ester[1] |
| NHS Ester | 7.0 | ~5.3 hours[1] | - |
| TFP Ester | 8.0 | ~3 hours[1] | 3.0x more stable than NHS ester[1] |
| NHS Ester | 8.0 | ~1 hour[1] | - |
| TFP Ester | 10.0 | ~6.5 hours[1] | 8.5x more stable than NHS ester[1] |
| NHS Ester | 10.0 | ~46 minutes[1] | - |
Data is illustrative and based on surface stability studies. Half-life in solution may vary.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a TFP Ester
This protocol provides a general method for the conjugation of a TFP ester-activated molecule (e.g., a fluorescent dye) to a protein containing accessible primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest
-
TFP ester-activated labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[6]
-
Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, exchange the buffer using a desalting column or dialysis.
-
-
Prepare the TFP Ester Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to ensure all unreacted TFP ester is deactivated.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Experimental Workflow:
Caption: Workflow for protein labeling with a TFP ester.
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is optimized for the labeling of oligonucleotides that have been synthesized with a 5' or 3' amine modification.
Materials:
-
Amine-modified oligonucleotide
-
TFP ester-activated labeling reagent
-
Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5[6]
-
Anhydrous DMF or DMSO
-
Quenching Reagent: 1.5 M hydroxylamine, pH 8.5[5]
-
Ethanol (70% and 100%)
-
Deionized water
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a suitable concentration (e.g., 1-5 mM).
-
-
Prepare the TFP Ester Solution:
-
Immediately before use, dissolve the TFP ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved TFP ester to the oligonucleotide solution.
-
Mix well and incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Reagent to the reaction mixture.
-
Incubate for 1 hour at room temperature.
-
-
Purify the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend it in a suitable buffer or deionized water.
-
Alternatively, purification can be performed using HPLC.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH: Amine is protonated and non-nucleophilic. | Ensure the reaction buffer pH is between 8.5 and 9.0. |
| Hydrolyzed TFP Ester: Reagent was exposed to moisture. | Prepare fresh TFP ester solution in anhydrous solvent immediately before use. Store TFP esters desiccated. | |
| Competing Amines: Buffer contains Tris, glycine, or other primary amines. | Use an amine-free buffer such as bicarbonate, borate, or HEPES. | |
| Low Protein/Oligo Concentration: Reaction kinetics are slow. | Increase the concentration of the biomolecule. For protein concentrations below 2 mg/mL, labeling efficiency will be significantly reduced.[6] | |
| Precipitation of Protein | Solvent Addition: Rapid addition of organic solvent can denature the protein. | Add the TFP ester solution slowly while vortexing. Keep the volume of added organic solvent to a minimum (<10% of the total reaction volume). |
| Non-specific Labeling | Unquenched Reagent: Excess TFP ester reacts with other components in downstream assays. | Ensure the quenching step is performed thoroughly. Purify the conjugate immediately after quenching. |
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Antibodies with Mal-amido-PEG2-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of antibodies is a cornerstone of modern biotherapeutics and diagnostics. Mal-amido-PEG2-TFP ester is a heterobifunctional crosslinker designed for the covalent attachment of molecules to antibodies in a controlled, two-step process. This linker contains a tetrafluorophenyl (TFP) ester reactive group for targeting primary amines (e.g., lysine (B10760008) residues) on the antibody, and a maleimide (B117702) group for reaction with sulfhydryl (thiol) groups on a payload molecule, such as a drug, toxin, or fluorescent dye. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This document provides detailed application notes and experimental protocols for the successful conjugation of antibodies using this compound.
Principle of Two-Step Conjugation
The use of a heterobifunctional linker like this compound allows for a sequential two-step conjugation strategy, which minimizes the risk of antibody crosslinking and allows for greater control over the final conjugate.[1]
-
Antibody Activation: The TFP ester of the linker reacts with primary amine groups (e.g., ε-amino groups of lysine residues) on the surface of the antibody to form stable amide bonds. This step introduces maleimide groups onto the antibody.[1] TFP esters are preferred for their high reactivity with amines and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.
-
Payload Conjugation: The maleimide-activated antibody is then reacted with a thiol-containing payload. The maleimide group undergoes a Michael addition reaction with the sulfhydryl group of the payload to form a stable thioether bond.[1]
Data Presentation
The following tables summarize the key quantitative parameters for the two-step antibody conjugation process.
Table 1: Recommended Reaction Conditions for Antibody Activation (Step 1)
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0 | Avoid buffers containing primary amines like Tris. |
| Linker Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use. |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | The optimal ratio should be determined empirically. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | 4°C can be used to slow down hydrolysis of the TFP ester. |
| Reaction Time | 30 - 60 minutes at Room Temperature; 2 hours at 4°C | Incubation time may need optimization. |
Table 2: Recommended Reaction Conditions for Payload Conjugation (Step 2)
| Parameter | Recommended Value | Notes |
| Maleimide-Activated Antibody Concentration | 1 - 5 mg/mL | |
| Reaction Buffer | Thiol-reaction buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5 | EDTA is included to prevent disulfide bond formation. |
| Payload Stock Solution | 10 mM in a compatible organic solvent (e.g., DMSO) | |
| Molar Ratio (Payload:Maleimide groups) | 1.5:1 to 5:1 | A molar excess of the payload drives the reaction to completion.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 2 hours | |
| Quenching Reagent | L-cysteine or N-acetylcysteine (final concentration ~1 mM) | To cap any unreacted maleimide groups.[1] |
| Quenching Time | 15 - 30 minutes |
Experimental Protocols
Materials and Reagents
-
Antibody of interest
-
This compound
-
Thiol-containing payload (drug, dye, etc.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffers:
-
Amine Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-8.0
-
Thiol Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5
-
-
Quenching Solution: 100 mM L-cysteine or N-acetylcysteine in water
-
Purification Supplies: Desalting columns (e.g., Sephadex G-25), Size-Exclusion Chromatography (SEC) system, or Tangential Flow Filtration (TFF) system.
Step 1: Antibody Activation with this compound
This protocol describes the modification of the antibody to introduce maleimide groups.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[1]
-
Ensure the buffer is free of any primary amines (e.g., Tris).
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Activation Reaction:
-
Add the calculated volume of the 10 mM linker stock solution to the antibody solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Linker:
-
Immediately following incubation, remove the unreacted this compound. This can be achieved using a desalting column (e.g., Sephadex G-25) or buffer exchange via TFF, pre-equilibrated with Thiol Reaction Buffer.[1] This step is critical to prevent the quenching of the thiol-containing payload in the next step.[1]
-
Step 2: Conjugation of Payload to Maleimide-Activated Antibody
This protocol details the reaction between the maleimide-activated antibody and the thiol-containing payload.
-
Payload Preparation:
-
Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the thiol-containing payload solution to the maleimide-activated antibody solution. A molar excess of the payload (typically 1.5 to 5-fold over the available maleimide groups) is recommended to drive the reaction to completion.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light if the payload is light-sensitive.
-
-
Quenching the Reaction:
Step 3: Purification and Characterization of the Antibody Conjugate
Purification is essential to remove unreacted payload, payload-linker species, and any protein aggregates.
-
Purification:
-
Purify the antibody conjugate using an appropriate method such as Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF). The choice of method will depend on the scale of the reaction and the properties of the conjugate.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated per antibody. This can be assessed using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), Mass Spectrometry (MS), or Hydrophobic Interaction Chromatography (HIC).
-
Purity and Aggregation: Analyze the purity of the conjugate and the presence of aggregates using Size-Exclusion Chromatography (SEC).
-
Confirmation of Conjugation: SDS-PAGE analysis can be used to confirm the increase in molecular weight of the antibody after conjugation.
-
Visualizations
Caption: Workflow for two-step antibody conjugation using this compound.
Caption: Chemical reactions in the two-step antibody conjugation process.
References
Application Notes and Protocols for Surface Functionalization with Mal-amido-PEG2-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-TFP ester is a heterobifunctional crosslinker designed for the covalent conjugation of molecules to surfaces or other biomolecules. This reagent features a maleimide (B117702) group, which reacts specifically with sulfhydryl (thiol) groups, and a 2,3,5,6-tetrafluorophenyl (TFP) ester, an amine-reactive group. The TFP ester offers enhanced stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, providing greater flexibility and efficiency in conjugation protocols. The short polyethylene (B3416737) glycol (PEG) spacer (PEG2) increases the hydrophilicity of the linker, which can help to reduce non-specific binding and improve the solubility of the resulting conjugate.
These application notes provide a detailed framework for utilizing this compound to functionalize amine-coated surfaces for the subsequent immobilization of thiol-containing biomolecules, such as proteins or peptides. This technology is particularly relevant for the development of targeted drug delivery systems, diagnostic assays, and tools for studying cellular signaling pathways.
Chemical and Physical Properties
A clear understanding of the properties of this compound is crucial for its effective application.
| Property | Value |
| Chemical Formula | C20H20F4N2O7 |
| Molecular Weight | 476.38 g/mol |
| CAS Number | 1431291-44-9 |
| Maleimide Reactivity | Thiol groups (-SH) at pH 6.5-7.5 |
| TFP Ester Reactivity | Primary amine groups (-NH2) at pH 7.0-8.0 |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
Protocol 1: Two-Step Covalent Immobilization of a Thiol-Containing Protein onto an Amine-Functionalized Surface
This protocol outlines the sequential reaction for first activating an amine-coated surface with this compound and then immobilizing a protein containing a free thiol group.
Materials:
-
Amine-functionalized surface (e.g., aminosilanized glass slide, amine-functionalized nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing protein (e.g., a cysteine-containing peptide or a protein with reduced disulfide bonds)
-
Reaction Buffer A: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2
-
Reaction Buffer B: 0.1 M Phosphate Buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.8
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
Step 1: Activation of the Amine-Functionalized Surface
-
Prepare Crosslinker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Surface Preparation: Wash the amine-functionalized surface extensively with the appropriate solvent and dry under a stream of nitrogen.
-
Activation Reaction: Dilute the this compound stock solution in Reaction Buffer A to a final concentration of 1-5 mM. Immerse the amine-functionalized surface in the diluted crosslinker solution.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Remove the surface from the crosslinker solution and wash thoroughly with Reaction Buffer A, followed by deionized water to remove any unreacted crosslinker. Dry the surface under a stream of nitrogen. The surface is now maleimide-activated and ready for the next step.
Step 2: Immobilization of the Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in Reaction Buffer B to a concentration of 0.1-2 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Immobilization Reaction: Immerse the maleimide-activated surface in the protein solution.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching (Optional): To block any unreacted maleimide groups, the surface can be incubated with a solution of 10 mM cysteine or β-mercaptoethanol in Reaction Buffer B for 30 minutes at room temperature.
-
Final Washing: Wash the surface extensively with PBST to remove non-covalently bound protein.
-
Storage: Store the functionalized surface in a suitable buffer at 4°C.
Quantitative Analysis of Protein Immobilization
The efficiency of protein immobilization can be assessed using various techniques. The following table provides a summary of common methods and the type of quantitative data they yield.
| Analytical Method | Quantitative Data | Typical Values (Example) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface (e.g., N/C ratio) | Increase in N 1s signal after protein immobilization |
| Quartz Crystal Microbalance (QCM) | Mass of immobilized protein per unit area | 100 - 500 ng/cm² |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon protein binding | 1000 - 5000 RU (Response Units) |
| Fluorescence Microscopy (with labeled protein) | Fluorescence intensity per unit area | Relative Fluorescence Units (RFU) |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Amount of active immobilized protein | Optical Density (OD) at a specific wavelength |
Visualizations
Experimental Workflow
The following diagram illustrates the two-step workflow for surface functionalization and protein immobilization.
Application in Signaling Pathway Studies: EGFR Signaling
Surfaces functionalized with ligands for specific cell surface receptors can be used to study cellular signaling pathways. For example, immobilizing Epidermal Growth Factor (EGF) can be used to investigate the EGFR signaling cascade, which is crucial in cell proliferation and cancer development.
The following diagram illustrates a simplified EGFR signaling pathway that can be activated by an EGF-functionalized surface.
Conclusion
This compound is a versatile and efficient crosslinker for the functionalization of surfaces and the immobilization of biomolecules. Its enhanced stability and the hydrophilicity of the PEG spacer make it a valuable tool for a wide range of applications in research and drug development. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this reagent in their experimental workflows. Careful optimization of reaction conditions is recommended to achieve the desired level of surface functionalization and protein immobilization for specific applications.
Application Notes and Protocols for Creating Fluorescent Probes with Mal-amido-PEG2-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG2-TFP ester is a heterobifunctional crosslinker designed for the versatile and efficient creation of fluorescent probes for biological applications. This reagent features two distinct reactive moieties: a tetrafluorophenyl (TFP) ester and a maleimide (B117702) group, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The TFP ester provides a highly efficient and stable amine-reactive group, ideal for conjugation to fluorescent dyes, while the maleimide group enables specific and rapid covalent linkage to thiol-containing biomolecules such as proteins, peptides, and antibodies. This two-step conjugation strategy allows for the precise and controlled synthesis of fluorescently labeled biomolecules for use in a wide range of research and drug development applications, including immunoassays, cellular imaging, and flow cytometry.
The TFP ester offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters due to its increased resistance to hydrolysis in aqueous solutions, leading to higher conjugation efficiencies and better reproducibility.[1][2][3] The maleimide group, on the other hand, reacts specifically with sulfhydryl groups at physiological pH to form a stable thioether bond.[4][5][6] The inclusion of a PEG2 spacer enhances the water solubility of the linker and the resulting conjugate, minimizing aggregation and improving biocompatibility.[7][8]
These application notes provide detailed protocols for the synthesis of fluorescent probes using this compound, including the initial reaction with an amine-containing fluorescent dye, purification of the dye-linker intermediate, and the final conjugation to a thiol-containing biomolecule.
Data Presentation
Table 1: Quantitative Data for TFP Ester and Maleimide Reactions
| Parameter | TFP Ester Reaction with Primary Amines | Maleimide Reaction with Thiols |
| Optimal pH Range | 7.5 - 9.0[3][9] | 6.5 - 7.5[7][10] |
| Typical Reaction Time | 1 - 4 hours[9][11] | 30 minutes - 2 hours[4][12] |
| Typical Molar Excess of Reagent | 5 - 15 fold excess over amine[9] | 10 - 20 fold excess over thiol[4][6] |
| Typical Conjugation Efficiency | High (>80%)[1] | High (>80%)[12] |
| Bond Stability | Stable amide bond[11] | Stable thioether bond (can undergo retro-Michael reaction under certain conditions)[10][13] |
| Competing Reactions | Hydrolysis (slower than NHS esters)[1][14] | Reaction with primary amines at pH > 7.5; hydrolysis of maleimide ring[10][15] |
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Activated Fluorescent Dye
This protocol describes the reaction of an amine-containing fluorescent dye with this compound to produce a maleimide-activated fluorescent dye.
Materials:
-
Amine-containing fluorescent dye (e.g., Alexa Fluor™, DyLight™, Cy™ dyes with an amine group)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[14]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5[9]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[19][20][21]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 0.1 M
-
Lyophilizer
Procedure:
-
Preparation of Reagents:
-
Allow the vials of the amine-containing fluorescent dye and this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the amine-containing fluorescent dye in anhydrous DMF or DMSO.
-
Prepare a 20 mM stock solution of this compound in anhydrous DMF or DMSO. This should be prepared immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the fluorescent dye stock solution.
-
Add a 2 to 5-fold molar excess of the this compound stock solution to the dye solution.
-
Add the Reaction Buffer to achieve a final dye concentration of 1-5 mg/mL. The final concentration of the organic solvent (DMF or DMSO) should not exceed 20% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light, with gentle stirring or rotation.
-
-
Purification of Maleimide-Activated Dye:
-
Purify the maleimide-activated fluorescent dye from unreacted starting materials using RP-HPLC.[19][20]
-
Use a C18 column and a gradient of 0.1 M TEAA buffer and acetonitrile to elute the product.
-
Monitor the elution profile at the absorbance maximum of the fluorescent dye. The desired product will have a longer retention time than the unreacted dye.
-
Collect the fractions containing the purified maleimide-activated dye.
-
-
Lyophilization and Storage:
-
Lyophilize the collected fractions to remove the solvents.
-
Store the purified maleimide-activated fluorescent dye as a lyophilized powder at -20°C, protected from light and moisture.
-
Protocol 2: Conjugation of Maleimide-Activated Dye to a Thiol-Containing Protein
This protocol details the labeling of a protein with free thiol groups using the purified maleimide-activated fluorescent dye.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Purified maleimide-activated fluorescent dye (from Protocol 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS), pH 7.0-7.5[4][5]
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and generate free thiols.[4][6]
-
Quenching reagent: 1 M solution of a thiol-containing compound like L-cysteine or 2-mercaptoethanol.
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).[5][6]
Procedure:
-
Preparation of the Protein:
-
Dissolve the thiol-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.[6]
-
(Optional) If the protein's thiol groups are present as disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[4][6] Remove excess TCEP by passing the solution through a desalting column equilibrated with Conjugation Buffer. It is crucial to proceed to the next step immediately to prevent re-oxidation of the thiols.
-
-
Preparation of Maleimide-Activated Dye Solution:
-
Dissolve the lyophilized maleimide-activated fluorescent dye in a minimal amount of anhydrous DMF or DMSO and then dilute with Conjugation Buffer to a final concentration of 1-10 mg/mL. Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
(Optional) To quench any unreacted maleimide groups, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification of the Fluorescently Labeled Protein:
-
Characterization of the Fluorescent Probe:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the fluorescent dye.[22][23][24][25]
-
The DOL is calculated as the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 10 for antibodies.[24]
-
Mandatory Visualization
Caption: Experimental workflow for creating fluorescent probes.
Caption: Application of a fluorescent probe in cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. biotium.com [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 8. Mal-amido-PEG-TFP ester | AxisPharm [axispharm.com]
- 9. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. This compound | TargetMol [targetmol.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medkoo.com [medkoo.com]
- 19. researchgate.net [researchgate.net]
- 20. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. support.nanotempertech.com [support.nanotempertech.com]
- 24. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 25. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Peptide Modification using Mal-amido-PEG2-TFP ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mal-amido-PEG2-TFP ester is a heterobifunctional crosslinker designed for the covalent conjugation of molecules containing primary amines to molecules containing sulfhydryl (thiol) groups. This reagent is particularly valuable in peptide modification, bioconjugation, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
The molecule features three key components:
-
A Maleimide (B117702) group , which specifically and efficiently reacts with sulfhydryl groups (e.g., from cysteine residues in peptides) at a pH range of 6.5-7.5 to form a stable thioether bond.[3][4]
-
A Tetrafluorophenyl (TFP) ester , an amine-reactive group that forms a stable amide bond with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue). TFP esters are known for their high reactivity and greater stability against hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts.[3][5]
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG2), which increases the solubility of the reagent and the resulting conjugate in aqueous media.[3][6] This spacer also provides flexibility and can reduce steric hindrance between the conjugated molecules.
Chemical and Physical Properties
The properties of this compound are summarized below, providing essential information for its use and storage.
| Property | Value | Source |
| Chemical Name | Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | [7] |
| Molecular Formula | C20H20F4N2O7 | [3][7][8] |
| Molecular Weight | 476.38 g/mol | [1][2][7][8] |
| CAS Number | 1431291-44-9 | [1][3][7] |
| Purity | >95% | [3] |
| Appearance | Solid powder | [8] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage (Solid) | Store at -20°C for long-term (up to 3 years). | [1][2][7] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][7] |
Key Applications in Peptide Modification
The dual reactivity of this compound makes it a versatile tool for a range of applications in peptide and protein chemistry:
-
Peptide-Protein Conjugation: Creating well-defined conjugates by linking a cysteine-containing peptide to lysine residues on a carrier protein like BSA or KLH for antibody production.
-
Antibody-Drug Conjugates (ADCs): Attaching a thiol-containing cytotoxic drug to the primary amines of an antibody.
-
PROTAC Synthesis: Serving as a linker to connect a target-binding ligand to an E3 ligase ligand.[1][2]
-
Surface Modification: Immobilizing cysteine-containing peptides onto amine-functionalized surfaces.
-
Peptide Labeling: Conjugating peptides with amine-containing fluorescent dyes, biotin, or other reporter molecules for imaging and detection assays.
Experimental Protocols
This section provides a detailed two-step protocol for conjugating a cysteine-containing peptide to a protein with available primary amines. This method minimizes self-conjugation or polymerization.
Experimental Workflow Diagram
Caption: Two-step workflow for peptide-protein conjugation.
Protocol: Two-Step Conjugation
Materials:
-
Protein to be modified (e.g., antibody, carrier protein)
-
Cysteine-containing peptide
-
This compound
-
Amine-Reaction Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.5-8.0. Ensure it is free of primary amines (e.g., Tris).
-
Thiol-Reaction Buffer: 1X PBS, pH 6.5-7.0, containing 1-5 mM EDTA.
-
Quenching Reagent (Optional): 1 M Glycine or Tris, pH 8.0 for TFP ester; 1 M Cysteine or 2-Mercaptoethanol (B42355) for maleimide.
-
Anhydrous DMSO
-
Desalting columns or dialysis equipment for purification.
Procedure:
Step 1: Activation of Protein with this compound (Amine Reaction)
-
Prepare Protein: Dissolve the protein in Amine-Reaction Buffer to a concentration of 2-10 mg/mL.
-
Prepare Crosslinker: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-20 mM stock solution.
-
Reaction: Add a 5- to 20-fold molar excess of the crosslinker stock solution to the protein solution. The optimal ratio depends on the number of available amines and desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The TFP ester is highly reactive, and longer incubation times can increase hydrolysis.[5]
-
Purification: Immediately remove the excess, non-reacted crosslinker using a desalting column or dialysis against the Thiol-Reaction Buffer. This step is critical to prevent the crosslinker from reacting with the peptide in the next step.
Step 2: Conjugation with Cysteine-Containing Peptide (Thiol Reaction)
-
Prepare Peptide: Dissolve the cysteine-containing peptide in the Thiol-Reaction Buffer. If the peptide has disulfide bonds, it must be reduced first (e.g., with TCEP) and purified.
-
Reaction: Add a 1.5- to 5-fold molar excess of the peptide to the purified maleimide-activated protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically complete within 2 hours.
-
Quenching (Optional): To cap any unreacted maleimide groups, add a solution of free cysteine or 2-mercaptoethanol to a final concentration of ~10 mM and incubate for 15-30 minutes.
-
Final Purification: Purify the final peptide-protein conjugate from excess peptide and quenching reagents using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.
-
Characterization: Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Performance and Reaction Parameters
The efficiency of the conjugation depends on careful control of the reaction conditions.
| Parameter | Recommended Condition | Rationale / Notes |
| TFP Ester Reaction pH | 7.5 - 8.0 | Optimal for reaction with primary amines. TFP esters are more stable against hydrolysis than NHS esters.[5] |
| Maleimide Reaction pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. Above pH 7.5, reactivity with amines can occur, and the maleimide ring is more prone to opening.[3][5] |
| Buffers | Amine-free (e.g., PBS, HEPES) for TFP reaction; Thiol-free for maleimide reaction. | Avoids competitive reactions with buffer components. |
| Molar Ratio (Crosslinker:Protein) | 5:1 to 20:1 | Empirically determined based on the desired degree of labeling. |
| Molar Ratio (Peptide:Protein) | 1.5:1 to 5:1 | Ensures efficient reaction with activated maleimide sites. |
Logical Pathway of Heterobifunctional Conjugation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mal-amido-PEG2-TFP ester_1431291-44-9_新研博美 [xinyanbm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Troubleshooting & Optimization
troubleshooting low conjugation yield with Mal-amido-PEG2-TFP ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation yield with Mal-amido-PEG2-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound?
This compound is a heterobifunctional crosslinker used to covalently link two molecules. It contains two reactive groups:
-
A maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups (-SH) on molecules like proteins or peptides.[1][2]
-
A tetrafluorophenyl (TFP) ester that reacts with primary amine groups (-NH2) to form stable amide bonds.[3][4][5]
The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity and solubility of the resulting conjugate.[3]
Q2: What are the optimal pH conditions for conjugation reactions with this linker?
The two reactive ends of the linker have different optimal pH ranges for their respective reactions:
-
Maleimide-Thiol Conjugation: The ideal pH range is 6.5-7.5.[2][6] Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can react non-specifically with amines.[6][7]
-
TFP Ester-Amine Conjugation: The optimal pH for this reaction is between 7 and 9.[7] TFP esters are more resistant to hydrolysis at basic pH compared to other amine-reactive esters like NHS esters, making them more stable for longer periods during the conjugation reaction.[4][5][8][9]
Q3: How should I store and handle this compound?
To maintain its reactivity, the linker should be stored under dry conditions and at low temperatures. Long-term storage at -20°C is recommended.[10] Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive groups.[7] Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF and used immediately.[6][8]
Troubleshooting Guide for Low Conjugation Yield
Low or no conjugation yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Problem: Low Conjugation Yield
Possible Cause 1: Suboptimal pH of the Reaction Buffer
The pH of the reaction buffer is critical for both the maleimide-thiol and the TFP ester-amine reactions. An incorrect pH can significantly reduce the reaction rate and efficiency.
-
Solution:
-
For the maleimide-thiol reaction, ensure the pH is strictly maintained between 6.5 and 7.5.[2][6]
-
For the TFP ester-amine reaction, a pH of 7-9 is recommended.[7]
-
If performing a two-step conjugation, adjust the pH accordingly for each step.
-
Always use freshly prepared buffers, as the pH of stored buffers can change over time.
-
Possible Cause 2: Hydrolysis of Reactive Groups
Both the maleimide and TFP ester groups are susceptible to hydrolysis in aqueous solutions, which renders them inactive.
-
Solution:
-
Maleimide Group: Avoid pH values above 7.5, as this significantly increases the rate of hydrolysis.[7][11]
-
TFP Ester Group: While more stable than NHS esters, TFP esters will still hydrolyze, especially at higher pH.[7][8][9] Prepare the reagent solution immediately before use and add it to the reaction mixture without delay.
-
Minimize the reaction time to what is necessary for conjugation.
-
Possible Cause 3: Inactive or Insufficient Thiol/Amine Groups on Your Molecule
The target molecule may not have a sufficient number of available and reactive thiol or amine groups.
-
Solution:
-
Thiol Groups:
-
Quantify Free Thiols: Use Ellman's reagent (DTNB) to determine the concentration of free sulfhydryl groups in your protein or peptide solution before starting the conjugation.[6]
-
Reduce Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced to free thiols. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide linker.[6] If using DTT (dithiothreitol), it must be completely removed (e.g., by dialysis or desalting) before adding the maleimide reagent, as it will compete for reaction.[6]
-
Prevent Re-oxidation: Degas buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation of thiols back to disulfides.[6]
-
-
Amine Groups:
-
Ensure that the primary amine you are targeting is accessible and not involved in other interactions within the molecule.
-
Verify the purity and integrity of your target molecule.
-
-
Possible Cause 4: Incorrect Stoichiometry
The molar ratio of the linker to your target molecule(s) can significantly impact the conjugation efficiency.
-
Solution:
-
An excess of the linker is generally used to drive the reaction to completion. A 10- to 50-fold molar excess of the crosslinker over the amount of the protein is a common starting point.[6][7]
-
However, the optimal ratio depends on the specific molecules being conjugated and may require empirical optimization. For larger molecules, steric hindrance can be a factor, and a higher excess may be needed.[6]
-
Quantitative Data Summary
| Parameter | Maleimide-Thiol Reaction | TFP Ester-Amine Reaction | Notes |
| Optimal pH Range | 6.5 - 7.5[2][6] | 7.0 - 9.0[7] | Reaction rate is significantly impacted outside these ranges. |
| Recommended Molar Excess of Linker | 10-50 fold[6][7] | 10-50 fold[7] | Needs to be optimized for specific reactants. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | 1-2 hours at RT or overnight at 4°C | Monitor reaction progress to avoid unnecessary hydrolysis. |
| Common Solvents for Stock Solution | Anhydrous DMSO or DMF[6][8] | Anhydrous DMSO or DMF[8] | Prepare fresh and use immediately. |
Experimental Protocols
Protocol: Two-Step Conjugation of a Protein (Protein-NH2) to a Thiol-Containing Peptide (Peptide-SH)
This protocol first activates the amine-containing protein with the TFP ester end of the linker, followed by conjugation to the thiol-containing peptide.
Step 1: Reaction of this compound with Protein-NH2
-
Prepare Protein Solution: Dissolve the amine-containing protein in a reaction buffer (e.g., PBS) at pH 7.5-8.0.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column or dialysis against a buffer at pH 6.5-7.0 (e.g., PBS with EDTA). This buffer exchange is crucial for the subsequent maleimide-thiol reaction.
Step 2: Reaction of Maleimide-Activated Protein with Peptide-SH
-
Prepare Peptide Solution: Dissolve the thiol-containing peptide in the same reaction buffer (pH 6.5-7.0) used for the purified maleimide-activated protein. If necessary, pre-treat the peptide with TCEP to ensure the thiol is in its reduced form.
-
Reaction: Add the thiol-containing peptide to the purified maleimide-activated protein solution. A slight molar excess (1.5 to 5-fold) of the peptide can be used.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol.[6]
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion or ion exchange chromatography) to remove unreacted peptide and other byproducts.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
how to prevent hydrolysis of Mal-amido-PEG2-TFP ester
Technical Support Center: Mal-amido-PEG2-TFP ester
This guide provides technical support for researchers, scientists, and drug development professionals using this compound. It includes troubleshooting advice and frequently asked questions to address common issues, particularly the prevention of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional crosslinker. It contains two reactive ends connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer[1][2][3]:
-
A maleimide (B117702) group , which reacts specifically with sulfhydryl (thiol, -SH) groups.[1][3]
-
A tetrafluorophenyl (TFP) ester , which reacts with primary amine (-NH2) groups.[1][3]
The PEG linker enhances the water solubility of the molecule.[1][4]
Q2: What is hydrolysis and why is it a concern for this crosslinker?
A2: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, both the maleimide and the TFP ester moieties are susceptible to hydrolysis, which is a primary cause of reagent inactivation.[5][6][7][8]
-
TFP Ester Hydrolysis: The TFP ester can react with water, which converts it into an unreactive carboxylic acid. This is a competing side reaction to the desired amide bond formation with a primary amine.[6]
-
Maleimide Hydrolysis: The maleimide ring can be opened by water, forming a non-reactive maleamic acid derivative.[5][8] This prevents its conjugation to a thiol group.
Q3: What is the optimal pH for reacting each end of the crosslinker?
A3: The two reactive groups have different optimal pH ranges for conjugation:
-
Maleimide group (with thiols): The optimal pH range is 6.5 to 7.5 .[3][5][8] It is recommended to use the lowest possible pH within this range to minimize hydrolysis.[3][5]
-
TFP ester (with primary amines): The optimal pH range is 7.5 to 8.0 .[3] TFP esters are notably more stable against hydrolysis in basic conditions compared to their N-hydroxysuccinimide (NHS) ester counterparts.[9][10]
Q4: How should I store this compound to prevent hydrolysis?
A4: Proper storage is critical. The compound should be stored at -20°C , kept dry, and protected from light.[1][3][11] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the product.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the crosslinker before or during the reaction. | 1. Use Anhydrous Solvents: Prepare stock solutions of the crosslinker in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[3][7] 2. Optimize pH: Ensure the reaction buffer pH is within the optimal range for the specific reaction (pH 6.5-7.5 for maleimide-thiol; pH 7.5-8.0 for TFP ester-amine).[3][8] 3. Minimize Time in Aqueous Solution: Reduce the time the crosslinker is exposed to aqueous buffers before the target molecule is added.[8] 4. Use Fresh Buffers: Prepare fresh buffers for each experiment to ensure accurate pH.[8] |
| Inconsistent Results | Variability in reagent activity due to moisture exposure. | 1. Proper Handling: Always allow the reagent vial to warm to room temperature before opening.[3][7] 2. Inert Atmosphere: After use, restore the container under an inert atmosphere (e.g., nitrogen or argon) if possible.[3][7] 3. Standardize Incubation Times: Use consistent incubation times for all experiments to ensure reproducibility.[8] |
| No Reaction with Thiol Group | Maleimide ring hydrolysis. | 1. Verify Buffer pH: Confirm that the buffer pH is strictly within the 6.5-7.5 range.[8] Hydrolysis of the maleimide group increases significantly at pH values above 7.5.[3][5] 2. Avoid Amine Buffers: Do not use buffers containing primary or secondary amines (e.g., Tris, glycine) during the maleimide-thiol conjugation step, as they can also react with the maleimide at higher pH.[5][7] |
| No Reaction with Amine Group | TFP ester hydrolysis. | 1. Check Solvent Purity: Ensure the DMSO or DMF used for the stock solution is anhydrous.[7] 2. Buffer Selection: Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer for the conjugation reaction.[7] |
Data Presentation
Table 1: Comparative Hydrolysis of TFP and NHS Ester Surfaces
The following table summarizes data on the stability of TFP esters compared to the more common NHS esters, demonstrating the superior hydrolytic stability of TFP esters, especially at higher pH.
| pH | Functional Group | Rate Constant (k') (s⁻¹) | Half-Life (t₁/₂) (minutes) |
| 7.0 | TFP Ester | 1.1 x 10⁻⁵ | 1050 |
| NHS Ester | 2.5 x 10⁻⁵ | 462 | |
| 8.0 | TFP Ester | 2.1 x 10⁻⁵ | 550 |
| NHS Ester | 1.2 x 10⁻⁴ | 97 | |
| 10.0 | TFP Ester | 2.0 x 10⁻⁴ | 58 |
| NHS Ester | 1.8 x 10⁻³ | 6.4 | |
| Data adapted from a study on self-assembled monolayers. The increased half-life illustrates the greater stability of TFP esters against hydrolysis.[6] |
Table 2: Influence of Temperature on Maleimide Hydrolysis Rate at pH 7.4
| Temperature | Observed Rate Constant (k) (s⁻¹) |
| 20°C | 1.24 x 10⁻⁵ |
| 37°C | 6.55 x 10⁻⁵ |
| Data indicates that the rate of maleimide ring-opening hydrolysis is approximately five times higher at 37°C than at 20°C at physiological pH.[12] |
Experimental Protocols
Protocol 1: General Procedure for Preparing the Crosslinker Stock Solution
-
Remove the vial of this compound from -20°C storage.
-
Allow the vial to equilibrate to room temperature for at least 15-20 minutes before opening. This is a critical step to prevent moisture from condensing inside the vial.[3][7]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the crosslinker in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[7]
-
Use the stock solution without delay. If short-term storage is necessary, freeze the anhydrous stock solution when not in use.[3][7]
Protocol 2: Two-Step Sequential Conjugation to Minimize Hydrolysis
This protocol is recommended for conjugating a protein with available amine groups to a second molecule containing a thiol group.
Step 1: Reaction of TFP Ester with Primary Amines
-
Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[8]
-
Add the calculated amount of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the crosslinker is common.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis against a buffer at pH 6.5-7.0 (e.g., MES or phosphate (B84403) buffer). This step is crucial to lower the pH for the subsequent maleimide reaction.
Step 2: Reaction of Maleimide with Thiols
-
Immediately after the buffer exchange, add the thiol-containing molecule to the maleimide-activated protein.
-
Ensure the pH of the reaction mixture is maintained between 6.5 and 7.5.[8]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
The final conjugate can be purified from excess thiol-containing molecules and reaction byproducts using size-exclusion chromatography or other appropriate purification methods.
Visualizations
Hydrolysis Pathways of this compound
The following diagram illustrates the two potential hydrolysis pathways that lead to the inactivation of the crosslinker.
Caption: Potential hydrolysis pathways for the TFP ester and maleimide functional groups.
Recommended Workflow to Prevent Hydrolysis
This workflow provides a logical sequence of steps to minimize hydrolysis during storage and a two-step conjugation reaction.
Caption: Recommended experimental workflow for minimizing hydrolysis of the crosslinker.
References
- 1. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mal-amido-PEG2-TFP ester_1431291-44-9_新研博美 [xinyanbm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Proteins Post-Labeling with Mal-amido-PEG2-TFP Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purification of proteins after labeling with Mal-amido-PEG2-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker used to conjugate two molecules, typically proteins. It contains two reactive groups:
-
A Maleimide (B117702) group , which selectively reacts with sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond.[1][2]
-
A Tetrafluorophenyl (TFP) ester , which reacts with primary amines (e.g., from lysine (B10760008) residues or the N-terminus) at a pH of 7.5-8.0 to form a stable amide bond.[1] TFP esters are generally more resistant to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for the conjugation reaction.[3][4][5][6]
A polyethylene (B3416737) glycol (PEG) spacer separates these two groups, which enhances the solubility and flexibility of the resulting conjugate.[1]
Q2: What are the main impurities present after the labeling reaction?
After the labeling reaction, the mixture will typically contain:
-
The desired protein conjugate.
-
Unreacted this compound.
-
Hydrolyzed TFP ester (the TFP ester reacts with water to form a non-reactive carboxylic acid).
-
Aggregated protein.
-
If a two-step labeling process is used, you may also have singly-reacted protein intermediates.
Q3: Which purification method is best for my labeled protein?
The choice of purification method depends on the properties of your protein and the scale of your experiment. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is often the preferred method as it separates molecules based on their size.[7][8][9] It is highly effective at removing small molecules like unreacted linkers and hydrolyzed byproducts from the much larger labeled protein.[10] It can also be used to separate monomeric labeled protein from aggregates.[11]
-
Dialysis: This technique involves the use of a semi-permeable membrane to remove small molecules from a protein solution.[12][13] It is a gentle method suitable for sensitive proteins.[13] However, it can be a slower process and may not be as efficient as SEC for removing all impurities, especially if the linker is poorly soluble in water.[14][15][16]
-
Tangential Flow Filtration (TFF) / Diafiltration: This method is suitable for larger sample volumes and combines the principles of size-based separation with efficient buffer exchange.
Q4: Can I use affinity chromatography for purification?
Affinity chromatography can be used if your protein has an affinity tag (e.g., a His-tag or GST-tag).[17] This can be a very effective initial purification step to separate the protein from the reaction mixture components. However, a subsequent polishing step, such as SEC, is often necessary to remove any remaining free linker or aggregates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Labeled Protein | Protein Precipitation: The labeling conditions (e.g., pH, solvent concentration) may have caused the protein to become insoluble. | - Optimize the labeling buffer by screening different pH values and additives. - Reduce the concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker to below 10%.[18] - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[19][20] |
| Non-specific Adsorption: The protein may be sticking to the purification column or dialysis membrane. | - For SEC, ensure the column is well-equilibrated with a buffer that minimizes non-specific interactions. Consider using a different resin material. - For dialysis, use low-protein-binding membranes.[21] | |
| Protein Aggregation | Over-labeling: Attaching too many linker molecules can alter the protein's surface properties and lead to aggregation.[20] | - Reduce the molar excess of the this compound in the labeling reaction. Perform a titration to find the optimal ratio.[19][20] |
| Hydrophobic Interactions: The linker itself, although containing a PEG spacer, can increase the hydrophobicity of the protein surface.[20] | - Include stabilizing excipients in the labeling and purification buffers, such as non-ionic detergents (in low concentrations), glycerol, or arginine.[19][22] | |
| Sub-optimal Buffer Conditions: Incorrect pH or ionic strength can promote aggregation.[20] | - Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI).[19] - Optimize the salt concentration of your buffer; for some proteins, increasing ionic strength (e.g., to 150 mM NaCl) can reduce aggregation.[19] | |
| Incomplete Removal of Free Linker | Inefficient Purification Method: The chosen method may not be suitable for the complete removal of the unreacted linker. | - SEC: Ensure the chosen column has the appropriate fractionation range to effectively separate the protein from the small molecule linker.[11] - Dialysis: Increase the volume of the dialysis buffer (dialysate) and perform more frequent buffer changes.[12][13][23] Allow sufficient time for diffusion. |
| Modification of Protein Activity | Labeling of Critical Residues: The maleimide or TFP ester may have reacted with amino acids in the active site or a region important for the protein's function. | - If possible, use site-directed mutagenesis to remove reactive residues from critical regions or introduce them in non-critical areas. - Consider a targeted labeling strategy if a specific cysteine or lysine is available away from the active site. |
| Conformational Changes: The labeling or purification process may have altered the protein's structure. | - Perform functional assays after labeling and purification to assess the protein's activity. - Use biophysical characterization techniques (e.g., circular dichroism) to monitor structural changes. |
Experimental Protocols
Protocol 1: Purification of Labeled Protein using Size Exclusion Chromatography (SEC)
This protocol is designed for the removal of unreacted this compound and other small molecule impurities from the labeled protein.
Materials:
-
Labeled protein reaction mixture
-
SEC column with an appropriate molecular weight cutoff (e.g., Superdex 200 for larger proteins, Superdex 75 for smaller proteins)
-
Chromatography system (e.g., FPLC or HPLC)
-
Equilibration/running buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer at the desired flow rate until a stable baseline is achieved.[9]
-
Sample Preparation: If necessary, centrifuge the labeling reaction mixture (e.g., at 10,000 x g for 10 minutes) to remove any precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Load the prepared sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[10]
-
Elution: Elute the sample with the running buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The labeled protein, being the largest molecule, should elute first, followed by smaller molecules like the unreacted linker.[8]
-
Analysis: Analyze the collected fractions using SDS-PAGE to identify the fractions containing the pure, labeled protein. Pool the desired fractions.
Protocol 2: Purification of Labeled Protein using Dialysis
This protocol is a gentle method for buffer exchange and removal of small molecule impurities.
Materials:
-
Labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-20 kDa.
-
Dialysis buffer (dialysate), e.g., PBS, pH 7.4.
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: If using dialysis tubing, cut to the desired length and hydrate (B1144303) according to the manufacturer's instructions.[13]
-
Sample Loading: Carefully load the labeled protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Leave some space for potential sample dilution.
-
Sealing: Securely seal the dialysis tubing with clips.
-
Dialysis: Submerge the sealed tubing/cassette in a large volume of cold (4°C) dialysis buffer (typically 200-500 times the sample volume).[12][23] Place the beaker on a stir plate and stir gently.[13]
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times to ensure efficient removal of impurities.[13][23]
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified protein sample.
Visualizations
Caption: Workflow for protein labeling and subsequent purification.
Caption: Troubleshooting decision tree for post-labeling purification.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. goldbio.com [goldbio.com]
- 9. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 11. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 12. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. youtube.com [youtube.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Mal-amido-PEG2-TFP Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mal-amido-PEG2-TFP ester in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the maleimide (B117702) group of this compound with a thiol?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[3][4] Reaction rates decrease at pH values below 6.5.
Q2: What is the recommended pH for the TFP ester reaction with a primary amine?
A2: The TFP ester group reacts with primary amines under slightly basic conditions, typically in the pH range of 7.5 to 8.5.[5] Some protocols suggest a broader range of pH 7-9.[6] Unlike N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability against hydrolysis in aqueous solutions, especially at a basic pH, which allows for more efficient conjugation.[2][7][8][9]
Q3: Can I perform the maleimide and TFP ester reactions simultaneously in a single step?
A3: A one-step reaction is generally not recommended due to the conflicting optimal pH ranges for the two reactive groups. The maleimide-thiol reaction is most efficient at pH 6.5-7.5, while the TFP ester-amine reaction is favored at a higher pH of 7.5-8.5. Performing the reaction at an intermediate pH may lead to suboptimal yields and increased side reactions for both functional groups. A sequential conjugation approach is generally preferred.
Q4: What are the most common side reactions to be aware of?
A4: For the maleimide group , the primary side reactions include:
-
Hydrolysis: The maleimide ring can open in aqueous solutions, especially at pH values above 7.5, rendering it inactive.[3]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[3]
-
Retro-Michael Addition: The thioether bond formed can be reversible, particularly in the presence of other thiols, which can lead to payload migration.[4]
-
Thiazine (B8601807) Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur, especially at neutral to basic pH.[10][11]
For the TFP ester group , the main side reaction is:
-
Hydrolysis: While more stable than NHS esters, TFP esters can still hydrolyze in aqueous buffers, a reaction that is accelerated at a higher pH.[6][7][8]
Q5: What buffers are recommended for the maleimide-thiol conjugation?
A5: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations, provided the pH is maintained between 6.5 and 7.5.[1][12][13][14] It is crucial that the buffer is free of any thiol-containing compounds (e.g., dithiothreitol) and primary amines (e.g., Tris at higher concentrations where it can act as a nucleophile).[1][15]
Q6: What buffers are recommended for the TFP ester-amine reaction?
A6: For the TFP ester reaction with amines, buffers such as sodium bicarbonate, borate (B1201080), and HEPES at a pH of 7.5-8.5 are suitable.[5][6] It is important to avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecule for reaction with the TFP ester.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation to Thiols | Maleimide Hydrolysis: The maleimide ring has opened due to exposure to aqueous buffer, especially at neutral or alkaline pH. | Prepare aqueous solutions of the this compound immediately before use. For storage, dissolve in a dry, water-miscible organic solvent like DMSO or DMF.[16] |
| Oxidized Thiols: The target cysteine residues have formed disulfide bonds and are unavailable for reaction. | Pre-reduce the protein or peptide with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][12][13] If using DTT, it must be removed before adding the maleimide reagent.[13] | |
| Suboptimal pH: The reaction buffer pH is too low (<6.5), slowing down the reaction rate. | Ensure the reaction buffer pH is between 6.5 and 7.5 for optimal maleimide-thiol conjugation.[1][16] | |
| Low or No Conjugation to Amines | TFP Ester Hydrolysis: The TFP ester has hydrolyzed due to prolonged exposure to aqueous buffer, especially at high pH. | Prepare fresh solutions of the linker before each experiment. While more stable than NHS esters, minimizing time in aqueous buffer is still recommended.[6] |
| Suboptimal pH: The reaction buffer pH is too low (<7.5), resulting in a slow reaction rate. | Use a buffer with a pH in the range of 7.5-8.5 for efficient TFP ester-amine conjugation.[5] | |
| Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine) that are reacting with the TFP ester. | Use non-amine-containing buffers such as phosphate, borate, or HEPES for the TFP ester reaction.[6] | |
| Non-Specific Conjugation | Reaction with Amines (Maleimide): The pH of the maleimide-thiol reaction is too high (>7.5), causing the maleimide to react with lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.[3][16] |
| Precipitation During Reaction | Poor Solubility: The linker or the biomolecule has limited solubility in the aqueous buffer. | Add a small amount of a water-miscible organic co-solvent like DMSO or DMF to the reaction mixture to improve solubility.[15] |
| Inconsistent Results | Variability in Buffer Preparation: Minor variations in pH can significantly affect reaction rates and side reactions. | Prepare buffers carefully and verify the pH with a calibrated pH meter before each experiment.[15] |
| Oxygen-Induced Thiol Re-oxidation: In the absence of a reducing agent, free thiols can re-oxidize to form disulfide bonds. | Degas buffers before use to remove oxygen.[1][12][13] |
Quantitative Data Summary
Table 1: Influence of Buffer Choice on this compound Reactions
| Buffer | Recommended pH Range | Suitability for Maleimide Reaction (pH 6.5-7.5) | Suitability for TFP Ester Reaction (pH 7.5-8.5) | Notes |
| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | Excellent | Good | A commonly used buffer for maleimide conjugations.[1][12][13] Can also be used for TFP ester reactions at the higher end of its buffering range.[6] |
| HEPES | 7.0 - 8.0 | Excellent | Excellent | A good all-around buffer that can be used for both reactions within its effective buffering range.[1][6][12][13] |
| Sodium Bicarbonate | 8.0 - 9.0 | Not Recommended | Excellent | Ideal for TFP ester reactions due to its buffering capacity in the optimal pH range.[6] Too basic for selective maleimide reactions. |
| Borate | 8.0 - 9.0 | Not Recommended | Excellent | Another excellent choice for TFP ester conjugations.[6] It is an amine-free buffer.[17] |
| Tris | 7.0 - 8.5 | Use with Caution | Not Recommended | Can be used for maleimide reactions at pH 7.0-7.5, but contains a primary amine that can compete with the target amine in the TFP ester reaction.[1][6][13] |
Table 2: Comparison of Hydrolysis Half-life for TFP Ester vs. NHS Ester
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) |
| 7.0 | ~420 | ~240-300 |
| 8.0 | ~180 | ~60 |
| 10.0 | ~390 | ~39 |
| Data adapted from a study on self-assembled monolayers, providing a relative comparison of ester stability.[7] |
Experimental Protocols
Protocol 1: Sequential Conjugation of a Thiol- and Amine-Containing Molecule
This protocol describes the sequential conjugation of a thiol-containing molecule (Molecule A) followed by an amine-containing molecule (Molecule B) to this compound.
Materials:
-
This compound
-
Molecule A (with a free thiol group)
-
Molecule B (with a primary amine group)
-
Maleimide Reaction Buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.2
-
TFP Ester Reaction Buffer: 0.1 M Sodium borate buffer, pH 8.5
-
Anhydrous DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine) (if Molecule A has disulfide bonds)
-
Quenching Reagent (e.g., L-cysteine for maleimide, Tris-HCl for TFP ester)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Preparation of Reactants
-
If Molecule A contains disulfide bonds, reduce it by incubating with a 10-20 fold molar excess of TCEP in the Maleimide Reaction Buffer for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF immediately before use.
Step 2: Maleimide-Thiol Conjugation
-
Dissolve Molecule A in the Maleimide Reaction Buffer.
-
Add the desired molar excess (e.g., 1.5-fold) of the this compound stock solution to the solution of Molecule A.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench any unreacted maleimide by adding a small excess of L-cysteine and incubating for 15 minutes.
-
Purify the intermediate conjugate (Molecule A-PEG2-TFP ester) using a desalting column or dialysis to remove unreacted linker and quenching reagent.
Step 3: TFP Ester-Amine Conjugation
-
Exchange the buffer of the purified intermediate conjugate to the TFP Ester Reaction Buffer.
-
Dissolve Molecule B in the TFP Ester Reaction Buffer.
-
Add the solution of Molecule B to the intermediate conjugate solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Quench any unreacted TFP ester by adding Tris-HCl to a final concentration of 50-100 mM and incubating for 30 minutes.
Step 4: Final Purification
-
Purify the final conjugate (Molecule A-PEG2-Molecule B) using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted Molecule B and quenching reagents.
Visualizations
Caption: Sequential conjugation workflow using this compound.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Desired reaction pathways and common side reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFP-эфиры в категории Реакционноспособные группы [ru.lumiprobe.com]
- 9. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Borate Buffer (20X) (Amine-free) - 100ml | Patent Pal [thepatentpal.com]
avoiding non-specific binding in bioconjugation
Welcome to the Bioconjugation Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to non-specific binding (NSB) in their experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during bioconjugation.
High Background Signal in Your Assay
Q1: I am observing a high background signal in my assay after bioconjugation. What are the likely causes and how can I troubleshoot this?
High background signal is a common issue that often points to non-specific binding of your bioconjugate. This can be caused by several factors, including suboptimal buffer conditions, inadequate blocking, or unfavorable hydrophobic or ionic interactions.
Here is a step-by-step guide to troubleshoot high background signal:
-
Optimize Your Buffer Conditions: The pH and ionic strength of your buffers play a critical role in minimizing non-specific binding.[1][2]
-
Evaluate Your Blocking Strategy: Inadequate blocking of non-specific sites on surfaces can lead to high background.
-
Consider Surfactant Additives: Hydrophobic interactions are a common cause of non-specific binding. The addition of a non-ionic surfactant can help mitigate this.[3][4][5][6]
Below is a troubleshooting workflow to address high background signals.
Caption: A flowchart for troubleshooting high background signal.
Experimental Protocols
Protocol 1: Optimizing Reaction Buffer pH and Salt Concentration for NHS Ester Protein Conjugation
This protocol provides a framework for optimizing the pH and salt concentration of your reaction buffer to minimize non-specific binding during the conjugation of an NHS ester to a protein.[1][2][7][8]
Materials:
-
Protein of interest
-
NHS ester-functionalized molecule
-
Amine-free buffers (e.g., Phosphate, Bicarbonate, Borate, HEPES) at various pH values (e.g., 7.2, 7.5, 8.0, 8.5)
-
Sodium Chloride (NaCl) stock solution (e.g., 5 M)
-
Desalting columns for purification
Procedure:
-
pH Screening:
-
Prepare a series of small-scale conjugation reactions in buffers with different pH values (e.g., 7.2, 7.5, 8.0, 8.5).
-
Keep the protein and NHS ester concentrations constant across all reactions.
-
Incubate the reactions for a set amount of time (e.g., 1 hour) at room temperature.
-
Purify the conjugates using desalting columns.
-
Analyze the degree of labeling and the amount of aggregation for each conjugate.
-
-
Salt Concentration Screening:
-
Using the optimal pH determined in the previous step, set up a series of conjugation reactions with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Keep all other reaction parameters constant.
-
Purify the conjugates and analyze the degree of labeling and aggregation.
-
Data Presentation:
| pH | Salt Concentration (mM) | Degree of Labeling | Aggregation (%) | Non-Specific Binding (Relative Units) |
| 7.2 | 150 | 2.5 | 5 | 1.2 |
| 7.5 | 150 | 3.1 | 3 | 0.8 |
| 8.0 | 150 | 4.2 | 8 | 1.5 |
| 8.5 | 150 | 4.5 | 15 | 2.1 |
| 7.5 | 50 | 3.3 | 6 | 1.0 |
| 7.5 | 300 | 2.9 | 2 | 0.6 |
| 7.5 | 500 | 2.7 | 1 | 0.4 |
Note: The optimal conditions will provide a high degree of labeling with minimal aggregation and non-specific binding.
Ineffective Blocking
Q2: My blocking step doesn't seem to be effective, and I'm still getting high non-specific binding. What are the best blocking agents to use, and how can I optimize my blocking protocol?
The choice of blocking agent is critical for preventing non-specific binding. Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and casein, as well as synthetic options.[9][10][11][12][13]
Comparison of Common Blocking Agents:
| Blocking Agent | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Readily available, effective for many applications. | Can cross-react with some antibodies; not ideal for phosphoprotein detection.[9] |
| Non-fat Dry Milk (Casein) | Inexpensive and effective. | Contains phosphoproteins and biotin, which can interfere with certain assays.[9] |
| Fish Gelatin | Effective for nitrocellulose and PVDF membranes. | May not be as effective as BSA or milk in all situations.[9] |
| Synthetic Blockers (e.g., PVP, PEG) | Protein-free, useful for assays with low protein tolerance. | May be more expensive.[9] |
Troubleshooting Workflow for Ineffective Blocking:
Caption: A decision tree for troubleshooting ineffective blocking.
FAQs
Q3: What is the role of linker chemistry in non-specific binding?
The linker connecting the biomolecule to its conjugation partner can significantly influence non-specific binding. Hydrophobic linkers can increase the propensity for non-specific interactions with surfaces and other proteins.[14][15] Conversely, hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can reduce non-specific binding by creating a hydration layer around the conjugate.[14][15]
The choice between a cleavable and a non-cleavable linker in applications like antibody-drug conjugates (ADCs) also impacts non-specific uptake and off-target toxicity.[14][15][16][17][18] Non-cleavable linkers generally lead to more stable ADCs in circulation, reducing premature drug release and potential non-specific toxicity.[14][16][17]
Q4: How can I quantify the non-specific binding of my antibody conjugate to cells?
Flow cytometry is a powerful technique to quantify the non-specific binding of fluorescently labeled antibody conjugates to cells.[19][20][21][22]
Protocol 2: Quantifying Non-Specific Binding to Live Cells via Flow Cytometry
Materials:
-
Target-positive and target-negative cell lines
-
Fluorescently labeled antibody conjugate
-
Unlabeled antibody (as a blocking control)
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash both target-positive and target-negative cells. Resuspend the cells in cold flow cytometry buffer.
-
Blocking (Optional but Recommended): Incubate the cells with an excess of unlabeled antibody for 30 minutes on ice to block specific binding sites.
-
Staining: Add the fluorescently labeled antibody conjugate at various concentrations to both cell types (with and without blocking). Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound conjugate.
-
Analysis: Resuspend the cells in flow cytometry buffer and analyze them on a flow cytometer. The mean fluorescence intensity (MFI) of the target-negative cells will represent the level of non-specific binding.
Data Presentation:
| Cell Line | Labeled Conjugate | Unlabeled Blocker | Mean Fluorescence Intensity (MFI) |
| Target-Positive | + | - | 5000 |
| Target-Positive | + | + | 500 |
| Target-Negative | + | - | 450 |
| Target-Negative | + | + | 430 |
A low MFI for the target-negative cells indicates minimal non-specific binding.
Signaling Pathway of Non-Specific Binding Mitigation:
Caption: Key strategies to mitigate non-specific binding.
References
- 1. de.lumiprobe.com [de.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Q: Tween 20 vs. Triton X-100 [iubioarchive.bio.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. interchim.fr [interchim.fr]
- 9. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 15. biotechinformers.com [biotechinformers.com]
- 16. benchchem.com [benchchem.com]
- 17. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 18. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 19. Flow Cytometry Live Cell Protocol | Cell Signaling Technology [cellsignal.com]
- 20. research.pasteur.fr [research.pasteur.fr]
- 21. tandfonline.com [tandfonline.com]
- 22. tsapps.nist.gov [tsapps.nist.gov]
PROTAC Linker Design & Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal linker length for my PROTAC?
A1: The optimal linker length is critical for inducing a productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric clash, preventing complex formation, while a linker that is too long can lead to unproductive binding modes and reduced degradation efficacy. The ideal length is typically determined empirically and is highly dependent on the specific target and E3 ligase pair. It is common to synthesize a small library of PROTACs with varying linker lengths (e.g., with 2-4 atom increments) to identify the optimal performer.
Q2: What are the most common types of linkers, and how do I choose between them?
A2: The two most common linker types are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.
-
PEG Linkers: Generally improve aqueous solubility and cell permeability. Their flexibility can be advantageous in allowing the target and E3 ligase to adopt a favorable orientation for degradation.
-
Alkyl Linkers: Offer a more rigid and hydrophobic connection. This rigidity can sometimes be beneficial for pre-organizing the binding partners, potentially leading to improved ternary complex formation and higher potency.
The choice often involves a trade-off. While PEG linkers enhance solubility, their flexibility can sometimes come at an entropic cost. Conversely, rigid linkers may offer better potency but can present solubility challenges. A common strategy is to start with a flexible PEG linker and then explore more rigid designs if further optimization is needed.
Q3: Where should I attach the linker to the warhead and the E3 ligase ligand?
A3: The attachment point, or exit vector, is a crucial parameter that significantly impacts PROTAC activity. The linker should be attached at a position that does not disrupt the binding of the warhead or the E3 ligase ligand to their respective proteins. An ideal exit vector points out from the binding pocket and into the solvent, providing a clear path for the linker to connect the two proteins without causing steric hindrance. This is often determined by analyzing the crystal structure of the ligands bound to their proteins or by using computational modeling.
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC + Target or PROTAC + E3 Ligase) rather than the productive ternary complex (Target + PROTAC + E3 Ligase) required for degradation. To mitigate the hook effect, it is essential to use the PROTAC at its optimal concentration range, which can be determined through dose-response experiments. If the hook effect is severe, redesigning the PROTAC with different affinity ligands or linker properties may be necessary.
Troubleshooting Guides
Issue 1: Low or No Target Degradation
Your PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but you observe poor degradation in cellular assays.
Possible Causes & Troubleshooting Steps:
-
Inefficient Ternary Complex Formation: The geometry induced by the linker may not be optimal for a stable and productive ternary complex.[1][2] The stability of this complex is often a key determinant of degradation potency.[3]
-
Action: Synthesize a new set of PROTACs by systematically varying the linker length and composition (e.g., switch from PEG to a more rigid alkyl chain or vice versa).
-
Action: Change the linker attachment points on either the warhead or the E3 ligand to explore different exit vectors.
-
Verification: Assess ternary complex formation and stability using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET).[4]
-
-
Unproductive Ternary Complex Geometry: A stable complex may form, but the orientation of the target protein's lysine (B10760008) residues might be inaccessible to the E2-conjugating enzyme, preventing ubiquitination.[5][6]
-
Action: Redesign the linker to alter the relative orientation of the two proteins. Computational modeling can help predict more productive geometries.
-
Verification: Perform an in-cell ubiquitination assay.[7] Immunoprecipitate the target protein and perform a Western blot for ubiquitin. An increase in high-molecular-weight ubiquitin smears indicates successful ubiquitination.[8]
-
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular target.[2][9]
-
Action: Modify the linker to improve physicochemical properties. Incorporating more polar groups can sometimes improve solubility, but this must be balanced with the need for membrane permeability.
-
Verification: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm that the PROTAC is reaching and binding to its target inside the cell.
-
-
Incorrect E3 Ligase Choice: The selected E3 ligase (e.g., VHL or CRBN) may not be expressed at sufficient levels in your cell line or may not be the most effective for your specific target.[5]
-
Action: Confirm the expression of the chosen E3 ligase in your target cells via Western blot or qPCR.
-
Action: If expression is low or degradation is still poor, consider synthesizing a new PROTAC that recruits a different E3 ligase.[5]
-
Troubleshooting Workflow: Low Target Degradation
Caption: A troubleshooting workflow for diagnosing poor PROTAC efficacy.
Issue 2: Poor Solubility or High Aggregation During Synthesis
Your PROTAC is difficult to purify or handle due to poor solubility in common organic solvents or aqueous buffers.
Possible Causes & Troubleshooting Steps:
-
High Hydrophobicity: The combination of a hydrophobic warhead, an alkyl linker, and a hydrophobic E3 ligand can lead to very low solubility.
-
Action: Replace the alkyl linker with a PEG-based linker of similar length. Even short PEG chains (e-g-, 2-4 ethylene (B1197577) glycol units) can dramatically improve solubility.
-
Action: Introduce polar functional groups (e.g., hydroxyls, amides) onto the linker, provided they do not interfere with binding.
-
-
Inefficient Synthesis/Purification: The final coupling step may be low-yielding, or the product may be difficult to separate from starting materials, leading to precipitation.
-
Action: Re-evaluate the synthetic route. Consider changing the order of fragment coupling. It is often easier to couple a smaller fragment to a larger one.
-
Action: Optimize purification conditions. Try different solvent systems for chromatography or explore alternative methods like preparative HPLC with a different mobile phase.
-
-
Compound Stability: The PROTAC molecule may be unstable under certain pH or temperature conditions, leading to degradation and precipitation.
-
Action: Analyze the purity of the compound immediately after synthesis and purification using LC-MS and NMR to check for degradation products.
-
Action: Store the purified PROTAC in a suitable solvent (e.g., DMSO) at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.
-
Quantitative Data Summary
The effectiveness of a PROTAC is highly dependent on linker composition and length. The following table summarizes hypothetical, yet representative, data illustrating how linker modifications can impact degradation performance.
| Linker Modification | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl | 8 | 250 | 65 |
| PROTAC B | Alkyl | 12 | 75 | 88 |
| PROTAC C | Alkyl | 16 | 300 | 50 |
| PROTAC D | PEG | 11 (PEG3) | 50 | 95 |
| PROTAC E | PEG | 14 (PEG4) | 25 | 92 |
| PROTAC F | PEG | 17 (PEG5) | 120 | 70 |
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation observed.
This data illustrates a common trend where an optimal linker length exists (PROTAC B and E), and deviations result in reduced potency and efficacy. It also shows how a PEG linker (PROTAC D) can outperform an alkyl linker of similar length (PROTAC B), often due to improved physicochemical properties.
Key Experimental Protocols
Protocol 1: Western Blot for Target Degradation (DC50 Determination)
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC (e.g., 8-10 concentrations covering a wide range, from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of total protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control signal for each sample. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[10]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase fused to a fluorescent tag (e.g., HaloTag®).[10]
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the cells in a white microplate.
-
Substrate Addition: Add the Nano-Glo® HiBiT Lytic Substrate to the wells. This lyses the cells and provides the substrate for the luciferase.
-
Signal Measurement: Immediately measure the donor emission (luciferase, ~460 nm) and the acceptor emission (fluorescent tag, ~618 nm) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates that the PROTAC is bringing the target protein and E3 ligase into close proximity, signifying ternary complex formation.
Visualization of PROTAC Mechanism
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
how to handle and prepare Mal-amido-PEG2-TFP ester solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and preparing Mal-amido-PEG2-TFP ester solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker that contains a maleimide (B117702) group and a tetrafluorophenyl (TFP) ester group, separated by a 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the TFP ester reacts with primary amine groups.[1] The PEG spacer enhances the water solubility of the molecule.[2][3][4] This reagent is commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) and linking different biomolecules together.[3][5]
Q2: What are the advantages of using a TFP ester over a more common NHS ester?
TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH levels where amine reactions are typically performed.[6][7][8] They are less susceptible to spontaneous hydrolysis, which can be a significant side reaction with NHS esters, leading to improved coupling efficiency.[7][9][10]
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][11][12] It is recommended to use anhydrous (dry) solvents to prevent hydrolysis of the TFP ester.[6]
Q4: What are the optimal pH conditions for the reactions involving the maleimide and TFP ester groups?
-
Maleimide-Thiol Reaction: The optimal pH range for the reaction between the maleimide group and a thiol group is between 6.5 and 7.5.[1][13] Above pH 7.5, the maleimide ring can undergo hydrolysis, and primary amines can compete with thiols for reaction with the maleimide.[13]
-
TFP Ester-Amine Reaction: The optimal pH range for the reaction between the TFP ester and a primary amine is between 7.5 and 8.0.[13][14]
Q5: How should this compound be stored?
The solid powder should be stored at -20°C for long-term stability (months to years).[11][12] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark place.[12][15] Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C and used within a month to six months.[11] It is crucial to prevent moisture from entering the container.[13]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Weight | ~476.4 g/mol | [1] |
| Purity | >95% | [1] |
| Storage (Solid) | -20°C (long-term) | [11][12] |
| Storage (Solutions) | -20°C to -80°C | [11] |
| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | [1][13] |
| TFP Ester-Amine Reaction pH | 7.5 - 8.0 | [13][14] |
| Solubility | DMSO, DMF, DCM | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for subsequent conjugation reactions.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Under an inert gas atmosphere, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
2. General Protocol for Two-Step Sequential Conjugation
This protocol describes the conjugation of a thiol-containing molecule (Molecule A) and an amine-containing molecule (Molecule B) using this compound.
-
Step 1: Reaction of Maleimide with a Thiol-Containing Molecule (Molecule A)
-
Dissolve the thiol-containing Molecule A in a degassed buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA). The buffer should be free of other thiol-containing compounds.
-
If disulfide bonds are present in Molecule A, they may need to be reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[16] If DTT is used, it must be removed before adding the maleimide-containing reagent.
-
Add the this compound stock solution to the solution of Molecule A. A molar excess of the linker (e.g., 5-20 fold) is typically used.[17]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[17]
-
Purify the resulting conjugate (Molecule A-PEG-TFP ester) to remove the excess linker using appropriate methods such as size-exclusion chromatography or dialysis.
-
-
Step 2: Reaction of TFP Ester with an Amine-Containing Molecule (Molecule B)
-
Prepare a solution of the amine-containing Molecule B in a buffer at pH 7.5-8.0. The buffer should be free of primary amines (e.g., Tris).
-
Add the purified Molecule A-PEG-TFP ester conjugate to the solution of Molecule B.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the final conjugate (Molecule A-PEG-Molecule B) to remove any unreacted components.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency (Maleimide Reaction) | 1. Oxidation of thiols to disulfides.2. Incorrect pH of the reaction buffer.3. Hydrolysis of the maleimide group. | 1. Reduce the thiol-containing molecule with TCEP prior to conjugation. Ensure the reaction is performed in a degassed buffer.[16]2. Verify the pH of the buffer is between 6.5 and 7.5.[1][13]3. Avoid pH values above 7.5 for the maleimide reaction.[13] |
| Low Conjugation Efficiency (TFP Ester Reaction) | 1. Hydrolysis of the TFP ester.2. Presence of primary amines in the buffer.3. Incorrect pH of the reaction buffer. | 1. Use anhydrous solvents for the stock solution. Prepare the stock solution fresh if possible.[6]2. Use a buffer that does not contain primary amines (e.g., PBS, HEPES).[17]3. Ensure the pH of the reaction buffer is between 7.5 and 8.0.[13][14] |
| Precipitation of the Reagent or Conjugate | 1. The compound has limited solubility in the aqueous reaction buffer. | 1. The PEG spacer is designed to improve water solubility.[2] However, if precipitation occurs, a small amount of an organic co-solvent (like DMSO or DMF) can be added to the reaction mixture.[16] |
| Non-Specific Binding or Cross-Reactivity | 1. Reaction conditions are not optimal, leading to side reactions. | 1. Carefully control the pH for each reaction step to ensure the specific reactivity of the maleimide and TFP ester groups.[13] |
Visualizations
Caption: Structure of this compound.
Caption: Sequential conjugation workflow.
Caption: Troubleshooting decision tree.
References
- 1. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. adcreview.com [adcreview.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. medkoo.com [medkoo.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Quenching Unreacted Mal-amido-PEG2-TFP Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted Mal-amido-PEG2-TFP ester after a conjugation reaction. Find answers to frequently asked questions and troubleshooting tips to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] It contains two reactive groups: a maleimide (B117702) and a tetrafluorophenyl (TFP) ester.[2] The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, at a pH of 6.5-7.5.[2][4] The TFP ester reacts with primary amine groups, like those on lysine (B10760008) residues, to form a stable amide bond.[2] TFP esters are known to be more resistant to spontaneous hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, particularly at basic pH.[2] The polyethylene (B3416737) glycol (PEG) spacer increases the water solubility of the molecule.[2]
Q2: Why is it necessary to quench the unreacted this compound?
Quenching is a critical step to stop the conjugation reaction and prevent unintended side reactions. If left unquenched, the reactive maleimide and TFP ester groups can lead to:
-
Non-specific binding: The unreacted linker can bind to other molecules in your sample, leading to impurities and difficulty in purification.
-
Cross-linking: If both ends of the linker are unreacted, it can lead to undesirable cross-linking of your target molecules.
-
Hydrolysis: Over time, the reactive ends will hydrolyze, but quenching provides immediate and controlled deactivation.[5]
Q3: What are the recommended quenching agents for each reactive group?
The choice of quenching agent depends on which reactive group of the linker you need to cap.
-
For the Maleimide Group: Small molecules containing a thiol group are effective. Common choices include:
-
For the TFP Ester Group: Reagents with a primary amine are used to quench the TFP ester. Suitable options include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Ethanolamine
-
Q4: Can I quench both the maleimide and TFP ester groups simultaneously?
Simultaneous quenching can be challenging due to the different optimal pH conditions for each reaction and potential cross-reactivity of quenching agents. For instance, a quenching agent containing both a thiol and a primary amine (like cysteine) could react with both ends of the linker. A sequential quenching strategy is generally recommended if both ends are unreacted and need to be quenched.
Q5: How do I perform a sequential quench?
A sequential quench involves quenching one reactive group first, followed by purification or buffer exchange, and then quenching the second reactive group. The order depends on your experimental design. For example, if you have reacted the maleimide end with your protein of interest and need to quench the unreacted TFP ester, you would add an amine-containing quencher like Tris buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Quenching | Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent. A 10-50 fold molar excess over the initial amount of the linker is a good starting point. |
| Too short of an incubation time. | Increase the quenching reaction time. Typically, 15-60 minutes at room temperature is sufficient. | |
| Suboptimal pH for the quenching reaction. | Ensure the pH of the reaction buffer is appropriate for the quenching agent being used. For thiol-based quenchers, a pH of 6.5-7.5 is ideal. For amine-based quenchers, a pH of 7.5-8.5 is effective. | |
| Precipitation of Conjugate After Quenching | The quenching agent is not fully soluble in the reaction buffer. | Ensure the quenching agent is completely dissolved before adding it to your reaction. Consider using a more soluble quenching agent. |
| Change in buffer composition or pH causes the conjugate to precipitate. | Perform a buffer exchange into the desired final buffer before quenching, or use a quenching agent that is compatible with your current buffer system. | |
| Side Reactions | Hydrolysis of the Maleimide Ring: At pH values above 7.5, the maleimide ring can hydrolyze, rendering it unreactive.[4] | If quenching the TFP ester with an amine at a higher pH, do so after the maleimide conjugation is complete. Minimize the time the maleimide is exposed to high pH. |
| Reaction of Amine Quencher with Maleimide: While less favorable, primary amines can react with maleimides at higher pH.[4] | When quenching the TFP ester, it is best to do so after the maleimide has already reacted with the target thiol. | |
| Retro-Michael Reaction: The thioether bond formed by the maleimide-thiol reaction can be reversible, especially in the presence of excess thiols.[5] | After quenching, promptly purify the conjugate to remove the excess quenching agent. |
Experimental Protocols & Data
Quenching Protocol Summary
This table summarizes the recommended conditions for quenching unreacted this compound.
| Reactive Group to Quench | Quenching Agent | Recommended Molar Excess (Quencher:Linker) | Recommended pH | Reaction Time | Temperature |
| Maleimide | L-cysteine | 20-50x | 7.0-7.5 | 30-60 min | Room Temperature |
| Maleimide | 2-Mercaptoethanol | 20-50x | 7.0-7.5 | 30-60 min | Room Temperature |
| TFP Ester | Tris Buffer | 50-100 mM final concentration | 8.0 | 15-30 min | Room Temperature |
| TFP Ester | Glycine | 50-100 mM final concentration | 8.0 | 15-30 min | Room Temperature |
Detailed Quenching Methodologies
1. Quenching Excess Maleimide:
-
Objective: To deactivate unreacted maleimide groups after conjugation with a thiol-containing molecule.
-
Procedure:
-
Prepare a stock solution of the thiol-based quenching agent (e.g., 1 M L-cysteine in a compatible buffer).
-
Add the quenching agent to the reaction mixture to achieve the desired final molar excess (e.g., 20-50 fold excess relative to the initial amount of this compound).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Proceed with the purification of your conjugate to remove the excess quenching agent and unreacted linker.
-
2. Quenching Excess TFP Ester:
-
Objective: To deactivate unreacted TFP ester groups after conjugation with an amine-containing molecule.
-
Procedure:
-
Prepare a stock solution of the amine-based quenching agent (e.g., 1 M Tris-HCl, pH 8.0).
-
Add the quenching agent to the reaction mixture to achieve a final concentration of 50-100 mM.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Proceed with purification to remove the quenched linker and excess quenching agent.
-
Visualizations
Logical Workflow for Quenching Strategy
Caption: Decision workflow for quenching unreacted this compound.
Signaling Pathway of Quenching Reactions
Caption: Reaction pathways for quenching maleimide and TFP ester groups.
References
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Linkers: Mal-amido-PEG2-TFP Ester vs. Mal-PEG-NHS Ester
In the evolving landscape of bioconjugation, the choice of crosslinker is a critical determinant of the efficacy, stability, and reproducibility of the resulting conjugate. For researchers and drug development professionals, understanding the nuances of different reactive chemistries is paramount. This guide provides an objective, data-driven comparison between two prominent amine-reactive, thiol-reactive heterobifunctional crosslinkers: Mal-amido-PEG2-TFP (Tetrafluorophenyl) ester and Mal-PEG-NHS (N-hydroxysuccinimide) ester.
Introduction to the Competitors
Both Mal-amido-PEG2-TFP ester and Mal-PEG-NHS ester are heterobifunctional crosslinkers designed to connect a molecule with a thiol group (via the maleimide (B117702) group) to a molecule with a primary amine (via the active ester). They both incorporate a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance.[1][2][3][4][5][6][7] The key distinction lies in the active ester group, which dictates the linker's reactivity and stability.
-
This compound features a tetrafluorophenyl ester. TFP esters are known for their enhanced stability, particularly in aqueous solutions, when compared to the more traditional NHS esters.[8][9][10]
-
mal-PEG-NHS ester utilizes the well-established N-hydroxysuccinimide ester chemistry, a widely used method for labeling primary amines.[11][12]
The "amido" designation in this compound indicates the presence of an additional amide bond within the linker structure, which can influence its spatial properties.
Performance Comparison: TFP Ester vs. NHS Ester
The primary difference in performance between these two linkers stems from the stability of the TFP ester versus the NHS ester. The NHS ester is more susceptible to hydrolysis in aqueous buffers, a competing side reaction that reduces the efficiency of the desired conjugation to the amine.[8][10][13]
Key Performance Metrics
| Feature | This compound | Mal-PEG-NHS Ester | References |
| Reactive Group (Amine) | Tetrafluorophenyl (TFP) ester | N-hydroxysuccinimide (NHS) ester | [11][14] |
| Reactive Group (Thiol) | Maleimide | Maleimide | [3][15] |
| Optimal pH for Amine Conjugation | > 7.5 | 7.0 - 8.5 | [14][16] |
| Hydrolytic Stability | Higher; less susceptible to hydrolysis, especially at basic pH. | Lower; prone to hydrolysis, which competes with the conjugation reaction. | [8][9][10][13][17][18] |
| Reaction Efficiency | Generally higher due to reduced hydrolysis, leading to more reproducible results. | Can be lower and less reproducible due to the competing hydrolysis reaction. | [17][19] |
| Hydrophobicity of Ester | More hydrophobic. | Less hydrophobic. | [8][13][14] |
| Solubility | The TFP group is hydrophobic, but the PEG linker enhances overall water solubility. May require co-solvents like DMSO or DMF for stock solutions. | The NHS group is more hydrophilic than TFP. The PEG linker also enhances water solubility. | [3][14][20] |
Hydrolysis Half-Life Comparison
Experimental data has shown that TFP esters exhibit significantly greater stability against hydrolysis compared to NHS esters, particularly as the pH increases. This extended half-life in solution provides a wider window for the conjugation reaction to proceed, resulting in higher yields and more consistent outcomes.
| pH | TFP Ester Half-Life | NHS Ester Half-Life | Reference |
| 10.0 | ~10-fold longer than NHS ester | 39 minutes | [13] |
Reaction Mechanisms and Experimental Workflow
The fundamental reaction for both esters is the acylation of a primary amine to form a stable amide bond. The maleimide group on both linkers undergoes a Michael addition reaction with a sulfhydryl group to form a stable thioether bond.
A typical experimental workflow for protein-protein conjugation involves a two-step process. First, one protein is reacted with the amine-reactive ester end of the linker. After purification, the maleimide-activated protein is then reacted with the thiol group on the second protein.
Experimental Protocols
The following are generalized protocols for the conjugation of a protein with a primary amine to a molecule with a thiol group using either this compound or mal-PEG-NHS ester.
Protocol 1: Activation of Protein with Amine-Reactive Linker
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound or mal-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer:
-
Desalting column
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the appropriate reaction buffer.
-
Immediately before use, prepare a 10 mM stock solution of the TFP or NHS ester linker in anhydrous DMSO or DMF.[22]
-
Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. TFP ester reactions can often proceed for longer due to lower hydrolysis rates.[19][22]
-
Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.4).
Protocol 2: Conjugation of Maleimide-Activated Protein to a Thiol-Containing Molecule
Materials:
-
Maleimide-activated protein from Protocol 1
-
Thiol-containing molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
Procedure:
-
Combine the maleimide-activated protein with the thiol-containing molecule at a desired molar ratio (e.g., 1:1 or with a slight excess of one component).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 1-10 mM cysteine or 2-mercaptoethanol (B42355) and incubating for 15-30 minutes.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to separate the desired conjugate from unreacted components.
Logical Framework for Reagent Selection
Choosing between a TFP ester and an NHS ester linker depends on the specific requirements of the experiment.
Conclusion
Both this compound and mal-PEG-NHS ester are powerful tools for bioconjugation. The choice between them hinges on the specific demands of the application.
-
This compound is the superior choice for applications demanding high efficiency, reproducibility, and when working with sensitive or limited quantities of biomolecules. Its enhanced stability against hydrolysis provides a significant advantage, ensuring that a greater proportion of the linker is available for the desired conjugation reaction.[13][17][19]
-
Mal-PEG-NHS ester remains a viable and cost-effective option for many standard applications. However, researchers must be mindful of its susceptibility to hydrolysis and may need to optimize reaction conditions, such as pH and reaction time, more carefully to achieve consistent results.[8][10]
For drug development professionals, the improved batch-to-batch consistency and higher conjugation yields offered by TFP esters can be particularly advantageous in a manufacturing and quality control setting. As the field of bioconjugation continues to advance, the stability and efficiency of linkers like this compound will play an increasingly important role in the development of next-generation therapeutics and diagnostics.
References
- 1. Maleimide-PEG2-NHS Ester | 955094-26-5 [chemicalbook.com]
- 2. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
- 3. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. Mal-PEG1-NHS ester CAS#: 1807518-72-4 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. Maleimide Peg NHS Ester ,Mal-PEG-NHS ester | AxisPharm [axispharm.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. ulab360.com [ulab360.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. biotium.com [biotium.com]
- 22. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Head-to-Head Comparison: Characterizing Mal-amido-PEG2-TFP Ester Conjugates for Advanced Biopharmaceutical Development
For researchers, scientists, and drug development professionals, the precise engineering of bioconjugates is paramount to therapeutic success. The choice of a chemical linker is a critical decision point, directly influencing the stability, efficacy, and pharmacokinetic profile of molecules such as antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of Mal-amido-PEG2-TFP ester, a heterobifunctional crosslinker, with common alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation biotherapeutics.
This compound is a PEGylated crosslinker featuring a maleimide (B117702) group for thiol-reactive conjugation and a tetrafluorophenyl (TFP) ester for amine-reactive conjugation. This combination of functionalities, coupled with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers distinct advantages in the synthesis of complex biomolecules. This guide will delve into the performance of this compound conjugates, comparing them primarily against the widely used non-PEGylated linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and linkers containing the more traditional N-hydroxysuccinimide (NHS) ester.
Superior Stability of TFP Esters: A Quantitative Advantage
A key feature of the this compound is the enhanced stability of the TFP ester compared to the more common NHS ester. The rate of hydrolysis is a critical parameter, as premature inactivation of the linker in aqueous buffers can significantly reduce conjugation efficiency. Experimental data demonstrates the superior hydrolytic stability of TFP esters, particularly at physiological and slightly alkaline pH, which are common conditions for amine conjugation.[1][2][3]
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Fold Increase in Stability (TFP vs. NHS) |
| 7.0 | ~420 | ~240-300 | ~1.4 - 1.75 |
| 8.0 | ~300 | ~60 | ~5 |
| 10.0 | ~360 | ~39 | ~9.2 |
| Table 1: Comparison of Hydrolysis Half-Life for TFP and NHS Esters. Data synthesized from studies on self-assembled monolayers, indicating the relative stability of the active ester groups in aqueous buffers.[1] |
This increased stability provides a wider experimental window for conjugation, potentially leading to higher yields and more consistent product quality.[2]
The PEG Advantage: Enhancing Solubility, Stability, and Pharmacokinetics
The inclusion of a short PEG2 spacer in the this compound linker imparts significant benefits over non-PEGylated alternatives like SMCC. Hydrophobic payloads and linkers can induce aggregation of ADCs, leading to faster clearance from circulation and reduced therapeutic efficacy.[4] The hydrophilic nature of the PEG chain helps to mitigate this issue, improving the overall solubility and biophysical stability of the conjugate.[5][6]
| Feature | This compound (PEGylated, TFP ester) | SMCC (Non-PEGylated, NHS ester) |
| Hydrophilicity | High | Low |
| Solubility of Conjugate | Increased, reduced risk of aggregation | Can lead to aggregation, especially with hydrophobic payloads |
| Drug-to-Antibody Ratio (DAR) | Potentially higher DARs achievable without compromising stability[4] | Limited DAR to avoid aggregation and maintain solubility |
| In Vivo Half-Life | Can be extended due to improved hydrophilicity and reduced clearance[4] | Generally shorter half-life |
| Potential for Immunogenicity | Generally low | Can be immunogenic |
| Amine-Reactive Group Stability | TFP ester is more resistant to hydrolysis[1][2] | NHS ester is more susceptible to hydrolysis |
Table 2: Qualitative Comparison of this compound and SMCC Linkers in ADC Development.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. The following are representative protocols for key experiments.
Protocol 1: Sequential Antibody-Drug Conjugation using this compound
This protocol describes a two-step conjugation process, first targeting surface lysines on an antibody with the TFP ester, followed by conjugation of a thiol-containing payload to the maleimide group.
Materials:
-
Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.2-7.5.
-
This compound dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Thiol-containing payload (e.g., a cytotoxic drug) dissolved in DMSO.
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Amine Conjugation (TFP Ester Reaction):
-
Add a 5-10 fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Linker:
-
Purify the antibody-linker intermediate using an SEC column equilibrated with Reaction Buffer to remove unreacted linker.
-
-
Thiol Conjugation (Maleimide Reaction):
-
To the purified antibody-linker intermediate, add a 3-5 fold molar excess of the thiol-containing payload.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted TFP esters (if not fully removed in step 3). Capping of unreacted maleimides can be achieved by adding an excess of a thiol-containing small molecule like N-acetylcysteine.
-
-
Final Purification:
-
Purify the final ADC conjugate using an SEC column to remove excess payload and other reaction components.
-
-
Characterization:
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Principle: The DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the maximum absorbance wavelength of the drug (A_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients. A correction factor is needed for the drug's contribution to the A280 reading.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effect of an ADC.[10][11][12]
Procedure:
-
Cell Seeding: Seed target cancer cells (e.g., BT-474 for a HER2-targeting ADC) in a 96-well plate and allow them to adhere overnight.[13]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-96 hours. Include an untreated control and a non-targeting ADC control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing the Workflow and Mechanisms
To better illustrate the processes and relationships described, the following diagrams are provided in Graphviz DOT language.
Caption: Sequential conjugation workflow using this compound.
Caption: Key advantages of this compound in bioconjugation.
Conclusion
The characterization of this compound conjugates reveals a versatile and advantageous tool for the development of sophisticated biotherapeutics. The combination of a stable TFP ester for efficient amine coupling and a hydrophilic PEG spacer to improve the physicochemical properties of the final conjugate addresses key challenges in the field. Compared to traditional linkers like SMCC, the this compound offers the potential for higher drug loading, reduced aggregation, and improved pharmacokinetic profiles. The superior hydrolytic stability of the TFP ester over NHS esters provides a more robust and reliable conjugation process. For researchers aiming to optimize the performance and therapeutic index of their bioconjugates, this compound represents a compelling choice, backed by a strong rationale and clear experimental benefits.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openpr.com [openpr.com]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Analysis of Labeled Proteins: SILAC, TMT, and iTRAQ
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of three widely used labeling techniques for mass spectrometry (MS)-based protein analysis: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ). Supported by experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Introduction to Labeled Proteomics
Quantitative proteomics is essential for understanding the dynamic changes in protein expression that underlie various biological processes, from disease pathogenesis to drug response.[1] Label-based quantification methods introduce isotopic labels into proteins or peptides, enabling the relative or absolute quantification of protein abundance across multiple samples in a single mass spectrometry analysis.[2] This approach minimizes experimental variability and enhances the accuracy and reproducibility of quantification.[3] The three predominant labeling strategies—SILAC, TMT, and iTRAQ—each offer unique advantages and are suited for different experimental designs and sample types.
Comparison of SILAC, TMT, and iTRAQ
The choice between SILAC, TMT, and iTRAQ depends on factors such as the nature of the biological system under investigation, the desired level of multiplexing, and the specific research question being addressed.[3] The following tables provide a detailed comparison of these three techniques across key performance and practical parameters.
Table 1: General Characteristics and Principles
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) |
| Labeling Principle | In vivo metabolic labeling | In vitro chemical labeling at the peptide level | In vitro chemical labeling at the peptide level |
| Labeling Reaction | Incorporation of stable isotope-labeled amino acids (e.g., Arginine, Lysine) during cell culture.[4] | Covalent labeling of primary amines (N-terminus and Lysine (B10760008) residues) with isobaric tags.[5] | Covalent labeling of primary amines (N-terminus and Lysine residues) with isobaric tags.[6] |
| Quantification Level | MS1 (Precursor ion) | MS2/MS3 (Reporter ion) | MS2 (Reporter ion) |
| Sample Type | Primarily for cultured cells.[7] | Applicable to a wide range of biological samples, including tissues, biofluids, and cell lysates.[7] | Applicable to a wide range of biological samples, including tissues, biofluids, and cell lysates.[2] |
Table 2: Performance Metrics
| Metric | SILAC | TMT | iTRAQ |
| Multiplexing Capability | Typically 2-plex or 3-plex. | Up to 18-plex (TMTpro).[7] | 4-plex and 8-plex reagents are common.[5] |
| Accuracy & Precision | Generally considered the most accurate and precise due to early-stage sample pooling, minimizing experimental variability.[3][8] | High accuracy, but can be affected by ratio compression.[7][9] | High accuracy, but also susceptible to ratio compression.[9] |
| Protein Identifications | The number of identifications can be lower compared to isobaric tagging methods in some instances. | High number of protein identifications, aided by signal amplification from multiple samples. | High number of protein identifications.[10] |
| Ratio Compression | Not affected by ratio compression as quantification is at the MS1 level. | Prone to ratio compression due to co-isolation of precursor ions, which can be mitigated with advanced MS techniques (e.g., MS3).[7][9] | Prone to ratio compression due to co-isolation of precursor ions.[9] |
| Dynamic Range | Wide dynamic range of quantification.[11] | The dynamic range can be limited by ratio compression. | The dynamic range can be limited by ratio compression. |
| Coefficient of Variation (CV) | Generally low CVs due to in vivo labeling and early pooling. | Low CVs within a multiplexed experiment. | Low CVs within a multiplexed experiment. |
Table 3: Practical Considerations
| Consideration | SILAC | TMT | iTRAQ |
| Experimental Workflow Complexity | Requires cell culture expertise and can be time-consuming to ensure complete label incorporation.[7] | Involves multiple chemical labeling and cleanup steps. | Involves multiple chemical labeling and cleanup steps.[2] |
| Cost | Can be expensive due to the cost of isotope-labeled amino acids and specialized cell culture media.[9] | Reagent costs can be high, especially for higher-plex experiments.[8] | Reagent costs can be a significant factor.[9] |
| Flexibility | Limited to organisms that can be metabolically labeled in culture.[8] | Highly flexible and can be applied to a wide variety of sample types.[7] | Highly flexible and can be applied to a wide variety of sample types.[2] |
| Data Analysis | Relatively straightforward data analysis at the MS1 level. | Requires specialized software for reporter ion extraction and can be complex.[7] | Requires specialized software for reporter ion extraction and can be complex. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality and reproducible quantitative proteomics data. The following sections outline the key steps for each labeling technique.
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where specific essential amino acids (typically L-lysine and L-arginine) are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-lysine and 13C6-L-arginine).
-
Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[5]
-
-
Sample Treatment and Harvesting:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment) while the other serves as a control.
-
Harvest the cells from both populations.
-
-
Sample Pooling and Protein Extraction:
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet to extract the proteins.
-
-
Protein Digestion:
-
Reduce and alkylate the protein extract to denature the proteins and prepare them for enzymatic digestion.
-
Digest the proteins into peptides using a protease, most commonly trypsin.
-
-
Peptide Fractionation and Desalting:
-
Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Desalt the peptides using a C18 column to remove contaminants that can interfere with mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, and the ratio of their signal intensities at the MS1 level is used to determine the relative abundance of the corresponding protein.
-
TMT Experimental Protocol
-
Protein Extraction and Digestion:
-
Extract proteins from each of the samples to be compared.
-
Quantify the protein concentration in each sample.
-
Take an equal amount of protein from each sample and proceed with reduction, alkylation, and tryptic digestion to generate peptides.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different isobaric TMT reagent. The TMT reagents are amine-reactive and will covalently attach to the N-terminus of peptides and the side chain of lysine residues.
-
-
Sample Pooling:
-
After the labeling reaction is complete, quench the reaction and combine the labeled peptide samples into a single mixture.
-
-
Peptide Fractionation and Desalting:
-
Fractionate the pooled peptide mixture to reduce complexity and increase the number of identified proteins.
-
Desalt the peptide fractions.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
During MS/MS fragmentation, the TMT tags will release reporter ions of different masses. The relative intensities of these reporter ions are used to quantify the relative abundance of the peptide, and subsequently the protein, across the different samples.
-
iTRAQ Experimental Protocol
The experimental protocol for iTRAQ is very similar to that of TMT, as both are in vitro isobaric tagging methods.
-
Protein Extraction and Digestion:
-
Extract and quantify proteins from each sample.
-
Perform in-solution or in-gel digestion of an equal amount of protein from each sample using trypsin.
-
-
Peptide Labeling:
-
Label the resulting peptides with the different iTRAQ reagents (4-plex or 8-plex).
-
-
Sample Pooling:
-
Combine the labeled peptide samples into a single mixture.[2]
-
-
Peptide Fractionation and Desalting:
-
Fractionate the pooled sample using techniques like SCX or reversed-phase chromatography.
-
Desalt the fractions.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
Similar to TMT, fragmentation of the iTRAQ-labeled peptides generates reporter ions that are used for relative quantification.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.
Caption: A generalized experimental workflow for labeled quantitative proteomics.
References
- 1. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 3. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. creative-proteomics.com [creative-proteomics.com]
- 6. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 7. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Antibody-Drug Conjugate (ADC) Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of antibody-drug conjugates (ADCs) is immense, combining the targeted specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules. This powerful combination, however, results in complex and heterogeneous mixtures that present significant analytical challenges. Ensuring the purity, homogeneity, and consistency of ADC products is critical for their safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the comprehensive characterization of these critical quality attributes (CQAs).
This guide provides an objective comparison of the primary HPLC methods used for ADC purity analysis—Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase HPLC (RP-HPLC). It includes supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate analytical strategy for their needs.
Overview of Key HPLC Techniques for ADC Analysis
The conjugation process, whether through lysine (B10760008) or cysteine residues, results in a heterogeneous product with variations in the drug-to-antibody ratio (DAR), the location of the conjugated drug, and the presence of aggregates or fragments. HPLC methods are adept at separating and quantifying these different species.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and drug load distribution.[1][2][3] It separates ADC species based on their hydrophobicity under non-denaturing, aqueous conditions, which preserves the native structure of the ADC.[1][4][5] As the number of hydrophobic drug molecules conjugated to the antibody increases, so does the molecule's retention on the HIC column.[1][2]
-
Size Exclusion Chromatography (SEC): SEC is the most utilized method for quantifying high-molecular-weight species (aggregates) and low-molecular-weight fragments.[6][7] Aggregation is a critical quality attribute as it can impact efficacy and potentially induce immunogenicity.[6][7][8] SEC separates molecules based on their hydrodynamic radius in solution, providing a clear profile of the monomeric purity of the ADC.[6]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a high-resolution technique used to assess overall ADC purity, analyze different conjugated forms, and quantify free drug-related impurities.[9][10] Due to the use of organic solvents and low pH mobile phases, RP-HPLC is a denaturing technique.[11] This allows for the separation of the antibody's light and heavy chains after reduction, providing detailed information on drug distribution at the subunit level.[11][12]
Comparative Performance of HPLC Methods
The choice of HPLC method depends on the specific purity attribute being investigated. The following table summarizes the primary applications and characteristics of each technique.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) |
| Primary Application | Drug-to-Antibody Ratio (DAR) determination, Drug load distribution.[2][4] | Quantification of aggregates and fragments.[6][7] | Overall purity, Free drug analysis, Subunit drug distribution.[9][11] |
| Separation Principle | Hydrophobicity.[1][2] | Hydrodynamic size.[6] | Hydrophobicity.[13] |
| Analysis Conditions | Non-denaturing (native conditions).[1][5] | Non-denaturing (native conditions). | Denaturing (organic solvents, low pH).[11] |
| Resolution | Good for DAR species separation. | Excellent for size variants. | High resolution for subunits and impurities.[10] |
| MS Compatibility | Challenging due to high salt mobile phases.[1][14] | Generally compatible. | Highly compatible.[13] |
| Key Advantage | Preserves native ADC structure for analysis.[1][5] | Standard method for aggregation, a CQA.[7] | High resolving power and MS compatibility. |
| Key Limitation | Low resolution for highly hydrophobic species (e.g., DAR8).[3] | Potential for non-specific interactions with the column.[6][8] | Denaturing conditions lose native structure information.[11] |
Quantitative Data Presentation
Accurate quantification of purity attributes is essential for process control and lot release. The tables below present representative data for DAR and aggregation analysis.
Table 1: Representative DAR Calculation from HIC Data
HIC separates ADCs based on the number of conjugated drugs. The average DAR is calculated from the relative peak area of each species (DAR0, DAR2, DAR4, etc.) for a cysteine-linked ADC.
| DAR Species | Retention Time (min) | Peak Area (%) | Calculation (Peak Area % x DAR) |
| DAR0 | 8.5 | 10.5 | 10.5 x 0 = 0 |
| DAR2 | 12.1 | 25.0 | 25.0 x 2 = 50.0 |
| DAR4 | 15.3 | 45.0 | 45.0 x 4 = 180.0 |
| DAR6 | 17.8 | 15.5 | 15.5 x 6 = 93.0 |
| DAR8 | 19.5 | 4.0 | 4.0 x 8 = 32.0 |
| Total | 100.0 | Sum = 355.0 | |
| Average DAR | Sum / 100 = 3.55 |
Note: Data is illustrative. Actual retention times and peak areas will vary based on the specific ADC, column, and method conditions.
Table 2: Representative Purity Analysis from SEC Data
SEC is used to determine the percentage of aggregates and fragments relative to the main monomer peak.
| Species | Retention Time (min) | Peak Area (%) | Purity Specification |
| Aggregate | 7.1 | 1.8 | ≤ 5% |
| Monomer | 8.2 | 97.5 | ≥ 95% |
| Fragment | 9.5 | 0.7 | ≤ 1% |
Visualizing Analytical Workflows
Understanding the application of each HPLC method in the context of a complete ADC characterization workflow is crucial.
Detailed Experimental Protocols
The following protocols provide a starting point for method development. Optimization is necessary for specific ADC molecules and instrument setups.
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate ADC species based on hydrophobicity to determine the drug load distribution.
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent HIC column).[14]
-
Mobile Phase A (MPA): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (MPB): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol (B130326).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.[14]
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL (of a ~1 mg/mL sample).
-
Gradient:
-
0-2 min: 0% MPB
-
2-12 min: 0% to 100% MPB (linear gradient)
-
12-14 min: 100% MPB (hold)
-
14-16 min: 100% to 0% MPB (return to initial)
-
16-20 min: 0% MPB (re-equilibration)
-
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
This protocol is for the quantification of aggregates and fragments.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent SEC column).[7]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. (Note: Addition of organic solvent like acetonitrile (B52724) or isopropanol may be needed to reduce hydrophobic interactions with the column stationary phase for some ADCs).[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL (of a ~1 mg/mL sample).
-
Run Time: Isocratic elution for 15 minutes.
Protocol 3: Purity and Subunit Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol is for analyzing the purity of an intact or reduced ADC.
-
Column: Agilent AdvanceBio RP-mAb Diphenyl, 2.1 x 100 mm, 3.5 µm (or equivalent wide-pore RP column).[15]
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 0.5 mL/min.[15]
-
Column Temperature: 70-80°C (High temperature is often required to improve peak shape).[10][15]
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation (for reduced analysis): Incubate ADC sample with Dithiothreitol (DTT) at 37°C for 30 minutes.
-
Gradient:
-
0-2 min: 30% MPB
-
2-17 min: 30% to 60% MPB (linear gradient)
-
17-18 min: 60% to 95% MPB (wash)
-
18-20 min: 95% MPB (hold)
-
20-21 min: 95% to 30% MPB (return to initial)
-
21-25 min: 30% MPB (re-equilibration)
-
Conclusion
HPLC is an indispensable tool in the development and quality control of ADCs. HIC, SEC, and RP-HPLC each provide unique and complementary information essential for a comprehensive understanding of ADC purity and heterogeneity. HIC is the preferred method for native DAR analysis, SEC is crucial for monitoring aggregation, and RP-HPLC offers high-resolution purity assessment and subunit analysis. The selection of the appropriate technique, guided by the specific analytical objective, is paramount for ensuring the development of safe, effective, and consistent ADC therapeutics. Robust method development and validation, leveraging these powerful chromatographic tools, are fundamental to navigating the complex analytical landscape of these promising biotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability of Maleimide-Thiol Linkages: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of the linkage chemistry in bioconjugates is a critical determinant of therapeutic efficacy and safety. The maleimide-thiol linkage, formed via a Michael addition reaction, is a widely employed strategy in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). However, the inherent instability of the resulting thiosuccinimide adduct, which can lead to premature drug release and off-target toxicity, necessitates a thorough understanding and assessment of its stability.
This guide provides a comprehensive comparison of different strategies to assess and improve the stability of maleimide-thiol linkages, supported by experimental data and detailed protocols.
The Challenge: Instability of the Thiosuccinimide Linkage
The covalent bond between a maleimide (B117702) and a thiol is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols such as glutathione (B108866) (GSH) and albumin.[1][2] This reaction leads to the cleavage of the conjugate, releasing the payload, which can compromise the therapeutic index of the bioconjugate.[1] The rate of this degradation is influenced by several factors, including the structure of the maleimide and the thiol, pH, and the presence of competing thiols.[3][4]
Comparative Stability of Maleimide-Thiol Conjugates
Several approaches have been developed to enhance the stability of the maleimide-thiol linkage. These strategies primarily focus on modifying the maleimide structure to create more stable conjugates or promoting hydrolysis of the succinimide (B58015) ring to a stable ring-opened form.[5][6]
Below is a summary of quantitative data from studies assessing the stability of various maleimide-thiol conjugates.
| Maleimide Conjugate | Competing Thiol | Half-life (t½) of Conversion | Extent of Conversion (%) | Analytical Method | Reference |
| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Glutathione | 3.1 h | 89.5 | 1H NMR, HPLC | [3] |
| N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | Glutathione | 18 h | 12.3 | 1H NMR, HPLC | [3] |
| N-aminoethyl maleimide (NAEM) - 4-mercaptophenylacetic acid (MPA) | Glutathione | Not specified | Not specified | 1H NMR, HPLC | [3] |
| N-ethyl maleimide (NEM) - 4-mercaptohydrocinnamic acid (MPP) | Glutathione | 258 h | 0.8 | 1H NMR, HPLC | [3] |
| N-ethyl maleimide (NEM) - N-acetyl-L-cysteine (NAC) | Glutathione | 3.6 h | 90.7 | 1H NMR, HPLC | [3] |
| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Glutathione | 20-80 h | 20-90 | 1H NMR, HPLC | [7][8] |
| N-acetylated, open-chain complex | Glutathione | Significant GSH-adduct formation after 25 h | Not specified | HPLC-MS | [2] |
| Transcyclization bioconjugate | Glutathione | No significant GSH-adduct formation after 25 h | Not specified | HPLC-MS | [2] |
Experimental Protocols for Stability Assessment
Accurate evaluation of conjugate stability is crucial for the development of safe and effective biotherapeutics.[1] The following are key experimental protocols used to evaluate the in vitro and in vivo stability of maleimide-thiol conjugates.
In Vitro Stability Assay in the Presence of a Competing Thiol
This protocol outlines a general method for comparing the stability of different maleimide-thiol conjugates in the presence of a competing thiol like glutathione (GSH).[9]
1. Conjugation:
- Dissolve the thiol-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5).[10][11]
- Add a molar excess of the maleimide-functionalized payload. The optimal ratio may need to be determined empirically.[10]
- Incubate the reaction mixture at room temperature for a sufficient time to ensure complete conjugation.
- Remove excess, unreacted maleimide reagent using dialysis, size-exclusion chromatography, or other suitable purification methods.[9]
2. Stability Assay:
- Incubate the purified conjugate in PBS (pH 7.4) at 37°C.
- Add a physiological concentration of the competing thiol (e.g., 1-5 mM GSH).[9]
- At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.[9]
- Quench the reaction, for example, by adding an acid like trifluoroacetic acid, to stop further thiol exchange.[9]
3. Analysis:
- Analyze the samples using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining.[2][7]
- Calculate the percentage of intact conjugate at each time point and plot the data to determine the rate of degradation and the half-life of the conjugate.[1]
In Vitro Whole Blood/Plasma Stability Assay
This assay provides a more physiologically relevant environment for assessing conjugate stability.[1]
1. Incubation:
- Incubate the drug conjugate in fresh whole blood or plasma from the species of interest (e.g., human, mouse, rat) at 37°C.[1]
- Collect aliquots at various time points (e.g., 0, 6, 24 hours).[1]
2. Sample Preparation and Analysis:
- Quench the reaction and separate the plasma.[1]
- Quantify the remaining intact conjugate using affinity capture liquid chromatography-mass spectrometry (LC-MS).[1]
3. Data Analysis:
- Calculate the percentage of intact conjugate remaining at each time point to determine the degradation rate. This method has shown a high correlation with in vivo stability outcomes.[1]
In Vivo Pharmacokinetic (PK) Studies
PK studies directly measure the concentration of the conjugate and its metabolites in a living organism over time, providing the most relevant assessment of in vivo stability.[1]
1. Administration:
- Administer radiolabeled or fluorescently tagged conjugates to an animal model (e.g., mice, rats).[1]
2. Sample Collection:
- Collect blood samples at predetermined time intervals.[1]
3. Analysis:
- Measure the plasma concentrations of the total antibody and the intact ADC using techniques like ELISA and LC-MS.[1]
4. Data Analysis:
- Calculate pharmacokinetic parameters, including clearance, volume of distribution, and half-life, to assess the in vivo stability of the linkage.[1]
Visualizing Experimental Workflows and Chemical Pathways
Diagrams illustrating the chemical reactions and experimental procedures can aid in understanding the principles of maleimide-thiol stability.
Caption: Chemical pathways of maleimide-thiol conjugation and subsequent instability (retro-Michael reaction, thiol exchange) or stabilization (ring hydrolysis).
Caption: A generalized workflow for assessing the in vitro stability of maleimide-thiol conjugates in the presence of a competing thiol.
Conclusion
The stability of the maleimide-thiol linkage is a critical parameter in the design and development of bioconjugates. While traditional maleimide chemistry offers simplicity and efficiency, the potential for in vivo instability through retro-Michael reaction and thiol exchange necessitates careful evaluation.[1][2] The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess the stability of their conjugates and to select or design more stable alternatives. Strategies such as promoting succinimide ring hydrolysis or utilizing next-generation maleimides that form more robust linkages are promising approaches to overcome the inherent instability of traditional maleimide-thiol adducts, ultimately leading to safer and more effective biotherapeutics.[5][12]
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. creativepegworks.com [creativepegworks.com]
A Researcher's Guide to Analytical Techniques for PROTAC Characterization
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. The successful development of effective and specific PROTACs hinges on a comprehensive suite of analytical techniques to characterize their entire mechanism of action. This guide provides a comparative overview of key analytical methods used in PROTAC characterization, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to aid in experimental design and data interpretation.
The PROTAC Mechanism of Action: A Stepwise Approach to Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI). This process can be broken down into several key steps, each requiring specific analytical techniques for evaluation.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
I. Assessment of Target Engagement and Ternary Complex Formation
The initial and critical step in the PROTAC mechanism is the formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase. Several biophysical and cell-based assays are available to quantify these interactions.
Comparison of Techniques for Binding Analysis
| Technique | Principle | Key Parameters Measured | Throughput | Sample Requirement | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Binding Affinity (KD), Association (kon) & Dissociation (koff) rates, Cooperativity (α) | Medium | Moderate protein | Real-time kinetics, label-free.[3][4][5] | Requires protein immobilization, potential for artifacts. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Binding Affinity (KD), Association (kon) & Dissociation (koff) rates | High | Low protein | High throughput, real-time kinetics.[6] | Lower sensitivity than SPR. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | High protein & compound | Label-free, in-solution, provides thermodynamic data.[6][7][8] | Low throughput, requires high sample concentrations. |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer between a NanoLuc®-tagged protein and a fluorescent tracer. | Intracellular Target Engagement (IC50), Apparent Affinity (Kapp) | High | Live cells | Live-cell format, assesses intracellular availability.[9][10][11] | Requires genetic modification of cells, indirect measurement of binding. |
| Native Mass Spectrometry (nMS) | Measures the mass of intact protein complexes. | Stoichiometry of complexes, semi-quantitative assessment of complex formation. | Medium | Low protein | Label-free, can analyze complex mixtures.[12][13] | Does not provide kinetic information. |
Experimental Protocols
This protocol outlines the general steps for an SPR-based assay to measure the kinetics of PROTAC-induced ternary complex formation.
Caption: Workflow for an SPR experiment to characterize ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore™)
-
Purified E3 ligase (e.g., VHL or CRBN complex)
-
Purified Protein of Interest (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level.[4]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity and kinetics.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.[3]
-
Inject these solutions over the immobilized E3 ligase.
-
The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
-
Regeneration: After each injection cycle, regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model for binary interactions, or a steady-state affinity model for ternary complexes) to determine the KD, kon, and koff values.[14]
This protocol describes how to perform a NanoBRET™ assay to measure the engagement of a PROTAC with its target protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the POI fused to NanoLuc® luciferase
-
Fluorescent tracer for the POI
-
PROTAC of interest
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent
-
White, 96-well assay plates
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI fusion plasmid.
-
Cell Plating: Plate the transfected cells into a 96-well plate and incubate overnight.
-
Assay Preparation:
-
Prepare a solution of the fluorescent tracer in Opti-MEM™.
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
-
Treatment: Add the tracer and PROTAC dilutions to the cells and incubate.
-
Measurement: Measure the luminescence at 460 nm and the fluorescence at the tracer's emission wavelength.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the NanoBRET™ ratio against the PROTAC concentration and fit to a dose-response curve to determine the IC50 value.[10]
II. Quantification of Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of the target protein. Several methods are available to quantify the extent and rate of protein degradation.
Comparison of Techniques for Degradation Analysis
| Technique | Principle | Key Parameters Measured | Throughput | Sample Requirement | Advantages | Disadvantages |
| Western Blotting | Immunodetection of a specific protein after separation by size. | DC50 (half-maximal degradation concentration), Dmax (maximum degradation) | Low | Cell lysates | Widely accessible, provides information on protein size.[2][15] | Semi-quantitative, low throughput, antibody-dependent. |
| HiBiT Lytic Assay | Luminescence from the complementation of a small HiBiT tag on the POI with LgBiT protein. | DC50, Dmax, Degradation kinetics (t1/2) | High | Cell lysates | Highly quantitative, high throughput, wide dynamic range.[16][17][18] | Requires CRISPR/Cas9-mediated gene editing. |
| HiBiT Live-Cell Assay | Real-time monitoring of luminescence from HiBiT/LgBiT complementation in live cells. | Real-time degradation kinetics, DC50, Dmax | High | Live cells | Kinetic data, real-time monitoring.[19] | Requires stable cell line expressing LgBiT. |
| Mass Spectrometry (Proteomics) | Quantification of peptides from the entire proteome. | Global protein abundance changes, selectivity profiling. | Medium | Cell lysates | Unbiased, global analysis of on- and off-target effects.[20][21][22] | Complex data analysis, requires specialized instrumentation. |
Experimental Protocols
This protocol provides a standard procedure for determining the DC50 and Dmax of a PROTAC using Western blotting.
Caption: Key steps in a Western blot experiment to quantify PROTAC-induced protein degradation.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[15]
-
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[23]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Perform densitometry analysis to quantify the band intensity of the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[15]
-
This protocol describes a lytic HiBiT assay to quantify protein degradation.
Materials:
-
CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the POI
-
PROTAC of interest
-
White, 96-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, lytic buffer, and substrate)
-
Luminometer
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired time.
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well and mix.
-
Incubate at room temperature to allow for cell lysis and signal development.
-
Measure the luminescence using a plate reader.[24]
-
-
Data Analysis:
-
Normalize the luminescence signals to the vehicle control.
-
Plot the normalized luminescence against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax.[1]
-
III. Assessment of Cellular Phenotype
Beyond target degradation, it is crucial to assess the downstream cellular consequences of PROTAC treatment, such as effects on cell viability and proliferation.
Comparison of Techniques for Cellular Phenotype Analysis
| Technique | Principle | Key Parameters Measured | Throughput | Sample Requirement | Advantages | Disadvantages |
| MTT/MTS Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt. | Cell Viability (IC50) | High | Live cells | Inexpensive, widely used. | Indirect measure of cell number, can be affected by metabolic changes. |
| CellTiter-Glo® Assay | Measures the amount of ATP, which is proportional to the number of viable cells. | Cell Viability (IC50) | High | Live cells | High sensitivity, good linearity. | More expensive than colorimetric assays. |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of cell number. | Cell Proliferation (IC50) | High | Adherent cells | Simple, inexpensive. | Endpoint assay, requires cell fixation. |
| Caspase-Glo® 3/7 Assay | Measures the activity of caspase-3 and -7, key mediators of apoptosis. | Apoptosis induction | High | Live cells | Specific for apoptosis. | Does not measure other forms of cell death. |
Experimental Protocol
This protocol outlines the steps for assessing the effect of a PROTAC on cell viability using the CellTiter-Glo® assay.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
White, 96-well clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired time (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signals to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and fit to a dose-response curve to determine the IC50 value.[25]
-
Conclusion
The characterization of PROTACs is a multifaceted process that requires a combination of biophysical, biochemical, and cell-based assays. By systematically evaluating target engagement, ternary complex formation, protein degradation, and downstream cellular effects, researchers can gain a comprehensive understanding of a PROTAC's mechanism of action and build the structure-activity relationships necessary for the development of novel therapeutics. This guide provides a framework for selecting and implementing the appropriate analytical techniques to accelerate the discovery and optimization of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. aragen.com [aragen.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Target Degradation [worldwide.promega.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. sapient.bio [sapient.bio]
- 23. ptglab.com [ptglab.com]
- 24. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.jp]
- 25. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Mal-amido-PEG2-TFP Ester: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical reagents, including the PROTAC linker Mal-amido-PEG2-TFP ester. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
This compound is classified with several hazard statements, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Adherence to proper personal protective equipment (PPE) protocols, such as wearing gloves, and eye and face protection, is mandatory during handling and disposal.
Pre-Disposal Considerations
Before initiating the disposal process, it is crucial to review your institution's specific chemical hygiene plan and local environmental regulations. The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation". This underscores the importance of consulting with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Step-by-Step Disposal Procedure
-
Segregation and Waste Stream Identification: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be disposed of in a designated, properly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and the associated hazards (e.g., "Acute Toxicity," "Skin Irritant," "Eye Irritant," "Respiratory Irritant").
-
Secure Containment: Ensure the waste container is securely sealed to prevent any leaks or spills. The container should be in good condition and compatible with the chemical.
-
Storage Pending Disposal: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. Storage should be at -20°C for long-term stability.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Key Experimental and Safety Data
The following table summarizes key safety and handling information for this compound.
| Parameter | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements (Handling) | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP264: Wash hands thoroughly after handlingP270: Do not eat, drink or smoke when using this productP271: Use only outdoors or in a well |
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-amido-PEG2-TFP Ester
For researchers and scientists engaged in advanced drug development, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for the use of Mal-amido-PEG2-TFP ester, a bifunctional crosslinker. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Hazard Identification
This compound is a compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), the compound presents several hazards[1]. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. There are currently no established occupational exposure limit values for this specific compound[2]. Therefore, it is crucial to handle it with appropriate caution in a designated laboratory area.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate the risks associated with this compound. The following PPE is mandatory when handling this compound:
-
Eye Protection : Chemical splash goggles or safety glasses with side shields are essential to prevent eye contact[1].
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn. For direct handling, consider double-gloving[2].
-
Body Protection : A full-length laboratory coat should be worn to protect against skin contact[1].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used. All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably a certified chemical fume hood[1].
Hazard Summary
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Data sourced from the this compound Safety Data Sheet[1].
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to the completion of its use in an experiment.
Preparation and Handling
-
Acclimatization : Before opening, allow the vial of this compound to come to room temperature. This is crucial as TFP esters are moisture-sensitive, and this step prevents condensation of moisture onto the product.
-
Work Area : Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.
-
Solvent and Solution Preparation : TFP esters are susceptible to hydrolysis. Therefore, stock solutions should be prepared immediately before use in a dry, water-miscible organic solvent such as DMSO or DMF. These stock solutions can be stored for a few days if kept frozen and under an inert atmosphere.
-
Buffer Selection : For conjugation reactions with primary amines, use non-amine-containing buffers at a pH of 7-9, such as PBS, HEPES, or borate (B1201080) buffer.
Experimental Workflow Diagram
Caption: Workflow from preparation to post-reaction cleanup.
Disposal Plan: Ensuring Safe Deactivation and Disposal
Proper disposal of this compound and associated waste is critical to prevent harm to personnel and the environment.
Waste Segregation and Collection
-
Solid Waste : Unused or expired solid this compound should be disposed of in its original container, placed within a sealed, labeled hazardous waste container.
-
Liquid Waste : Unused stock solutions and all aqueous solutions from the experiment (including reaction buffers and washes) must be collected as hazardous liquid chemical waste in a dedicated, leak-proof container.
-
Contaminated Consumables : Pipette tips, tubes, gloves, and absorbent paper that have come into contact with the chemical should be collected in a sealed plastic bag or container labeled as "Hazardous Chemical Waste".
Deactivation of Reactive Maleimide (B117702)
Before final disposal, it is best practice to deactivate the reactive maleimide group to reduce its hazard.
-
Prepare a Quenching Solution : Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., PBS) at a concentration of approximately 100 mM[2].
-
Reaction : In a designated chemical waste container, add the maleimide-containing waste to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol)[2].
-
Incubation : Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure complete deactivation of the maleimide group[2].
Final Disposal
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol").
-
Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour any waste down the drain.
Disposal Workflow Diagram
Caption: Step-by-step process for safe chemical disposal.
References
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
